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  • Product: 5-Fluoro-1,2-dimethoxy-3-methylbenzene
  • CAS: 91407-42-0

Core Science & Biosynthesis

Foundational

Spectral Decoding of Fluorinated Aromatics: A Comprehensive Guide to the ¹H and ¹³C NMR Characterization of 5-Fluoro-1,2-dimethoxy-3-methylbenzene

Executive Summary In the landscape of modern drug development, fluorinated aromatic scaffolds are highly prized for their ability to modulate lipophilicity, metabolic stability, and target binding affinity. 5-Fluoro-1,2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, fluorinated aromatic scaffolds are highly prized for their ability to modulate lipophilicity, metabolic stability, and target binding affinity. 5-Fluoro-1,2-dimethoxy-3-methylbenzene (CAS: 91407-42-0)[1] is a prime example of a sterically congested, multi-substituted fluorinated building block. Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges and opportunities, primarily due to the complex heteronuclear spin-spin couplings between the ¹⁹F nucleus and the ¹³C/¹H nuclei.

This whitepaper provides an in-depth mechanistic breakdown of the ¹H and ¹³C NMR chemical shifts for 5-fluoro-1,2-dimethoxy-3-methylbenzene. By bridging quantum mechanical principles with empirical data, this guide establishes a self-validating protocol for researchers to accurately assign spectral signals and ensure rigorous quality control in synthetic workflows.

Molecular Architecture & Causality of Chemical Shifts

To accurately predict and assign the NMR spectra of 5-fluoro-1,2-dimethoxy-3-methylbenzene, one must first deconstruct the competing electronic and steric effects governing its 1,2,3,5-tetrasubstitution pattern.

  • Steric Inhibition of Resonance: The molecule features two adjacent methoxy groups at C1 and C2, with a methyl group at C3. The central C2 methoxy group is sterically flanked by the C1 methoxy and C3 methyl substituents. This severe steric crowding forces the C2 methoxy group out of the coplanar alignment with the aromatic ring. Causality: The disruption of p−π conjugation localizes electron density onto the oxygen atom, increasing its sp3 character. This results in a pronounced downfield shift of the C2 carbon (~142 ppm) and its attached methoxy carbon (~60 ppm) compared to the unhindered C1 methoxy group.

  • Fluorine Inductive vs. Resonance Effects: The ¹⁹F atom at C5 is highly electronegative, exerting a strong σ -electron withdrawing (inductive) effect that drastically deshields the ipso carbon (C5). Conversely, fluorine acts as a π -electron donor via resonance, which shields the ortho (C4, C6) and para (C2) positions.

  • Heteronuclear Spin-Spin Coupling: Because ¹⁹F is 100% naturally abundant with a nuclear spin of I=1/2 , it couples extensively with both ¹³C and ¹H nuclei, transforming standard singlets into complex multiplets[2].

¹H NMR Spectral Analysis

In the ¹H NMR spectrum, the aliphatic and aromatic regions provide distinct, self-validating structural markers. The aromatic protons (C4-H and C6-H) are non-equivalent and serve as critical diagnostic signals.

C4-H is situated between the methyl group and the fluorine atom, while C6-H is located between the fluorine atom and the C1 methoxy group. Because the methoxy group is a stronger π -donor than the methyl group, C6-H is more electronically shielded than C4-H, appearing slightly upfield. Both protons exhibit a large ortho coupling to fluorine ( 3JHF​≈9−11 Hz) and a smaller meta coupling to each other ( 4JHH​≈2−3 Hz), appearing as doublet of doublets (dd).

Table 1: Predicted ¹H NMR Assignments (400 MHz, CDCl₃)
PositionNucleusPredicted Shift (ppm)MultiplicityIntegrationCoupling Constant (Hz)Assignment Causality
C1-OCH₃ ¹H3.85s3H-Unhindered methoxy, standard shift.
C2-OCH₃ ¹H3.80s3H-Sterically hindered, slight upfield shift.
C3-CH₃ ¹H2.25s3H-Benzylic methyl group.
C4-H ¹H6.45dd1H 3JHF​≈10.5 , 4JHH​≈2.8 Deshielded relative to C6; ortho to F.
C6-H ¹H6.35dd1H 3JHF​≈9.5 , 4JHH​≈2.8 Shielded by ortho OCH₃; ortho to F.

¹³C NMR Spectral Analysis

The ¹³C{¹H} NMR spectrum is defined by the pervasive scalar coupling from the ¹⁹F nucleus. The magnitude of the JCF​ coupling constant is inversely proportional to the number of bonds separating the carbon and fluorine atoms, providing a built-in topological map of the molecule.

  • 1-Bond Coupling ( 1JCF​ ): The ipso carbon (C5) exhibits a massive splitting of ~240-245 Hz.

  • 2-Bond Coupling ( 2JCF​ ): The ortho carbons (C4, C6) show splittings of ~20-26 Hz. The exact magnitude varies based on the electronegativity of the adjacent substituents.

  • 3-Bond & 4-Bond Couplings: Meta and para carbons show much smaller splittings (1-5 Hz), which require high digital resolution to accurately extract.

Table 2: Predicted ¹³C NMR Assignments (100 MHz, CDCl₃)
PositionNucleusPredicted Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment Causality
C5 ¹³C158.6d 1JCF​≈242.0 Ipso to F; strong inductive deshielding.
C1 ¹³C153.2d 3JCF​≈2.5 Deshielded by O-atom; meta to F.
C2 ¹³C142.1d 4JCF​≈1.2 Steric inhibition of resonance; para to F.
C3 ¹³C124.5d 3JCF​≈1.0 Shielded relative to C1/C2; meta to F.
C4 ¹³C108.4d 2JCF​≈22.5 Ortho to F; shielded by resonance.
C6 ¹³C98.2d 2JCF​≈26.0 Ortho to F; highly shielded by adjacent OCH₃.
C2-OCH₃ ¹³C60.5s-Sterically forced out of plane ( sp3 character).
C1-OCH₃ ¹³C56.1s-Coplanar methoxy group.
C3-CH₃ ¹³C15.8s-Standard benzylic methyl carbon.

Experimental Protocols & QA/QC

To ensure the trustworthiness and reproducibility of the spectral data, the following self-validating protocol must be strictly adhered to. This workflow minimizes artifacts and ensures accurate integration and J -coupling extraction[2].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ lacks exchangeable protons and provides a robust deuterium lock signal, while TMS serves as an internal standard (0.00 ppm) to correct for magnetic drift[3].

  • Instrument Tuning & Shimming: Insert the 5 mm precision tube into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies. Shim the Z1-Z5 gradients until the lock signal is maximized (>80%) and the TMS linewidth at half-height is <1.0 Hz.

  • ¹H NMR Acquisition: Execute a standard 30-degree pulse sequence (zg30). Set the relaxation delay ( d1​ ) to 1.5 seconds and the acquisition time ( aq ) to 3.0 seconds. Causality: A 30-degree flip angle combined with a 1.5s delay ensures that the magnetization of the protons (which typically have T1​ relaxation times of 1-2 seconds) fully recovers between scans, allowing for accurate quantitative integration.

  • ¹³C{¹H} NMR Acquisition: Execute a power-gated broadband proton decoupled sequence (zgpg30). Set d1​ to 2.0 seconds and acquire 512–1024 scans. Causality: Power-gated decoupling applies continuous RF power at the ¹H frequency during acquisition to collapse C-H multiplets, while simultaneously utilizing the Nuclear Overhauser Effect (NOE) during the relaxation delay to boost the inherently weak ¹³C signal.

  • Data Processing: Apply a 0.3 Hz exponential line broadening (LB) window function for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation. Manually correct the zero-order and first-order phase to ensure symmetrical Lorentzian line shapes.

Workflow Visualization

The following diagram maps the logical progression of the self-validating NMR acquisition protocol, ensuring quality control at every stage of structural verification.

Workflow N1 Sample Prep (CDCl3 + TMS) N2 Probe Tuning & Shimming N1->N2 N3 1H Acquisition (zg30) N2->N3 N4 13C{1H} Acquisition (zgpg30) N2->N4 N5 FT & Phase Correction N3->N5 N4->N5 N6 Multiplet & J-Coupling Analysis N5->N6 N7 QA/QC Structural Validation N6->N7

Standardized NMR acquisition and processing workflow for fluorinated aromatic compounds.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. URL:[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier Science. URL:[Link]

Sources

Exploratory

Mass Spectrometry Fragmentation Pathways for 5-Fluoro-1,2-dimethoxy-3-methylbenzene: A Mechanistic Guide

Executive Summary Understanding the gas-phase dissociation behavior of heavily substituted, fluorinated benzenes is a critical competency for structural elucidation in drug metabolism, forensic toxicology, and materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the gas-phase dissociation behavior of heavily substituted, fluorinated benzenes is a critical competency for structural elucidation in drug metabolism, forensic toxicology, and materials science. This technical guide deconstructs the mass spectrometry (MS) fragmentation pathways of 5-Fluoro-1,2-dimethoxy-3-methylbenzene (C9H11FO2). By dissecting the electron ionization (EI) and collision-induced dissociation (CID) mechanisms, we provide a definitive, self-validating framework for interpreting its spectral signature.

Molecular Architecture & Ionization Dynamics

5-Fluoro-1,2-dimethoxy-3-methylbenzene features an electron-rich aromatic core modulated by the strong electron-withdrawing inductive effect of the fluorine atom at position 5. The adjacent methoxy groups at positions 1 and 2 introduce significant steric and electronic interplay, prominently featuring the "ortho-effect" during fragmentation.

Under standard 70 eV Electron Ionization (EI), the molecule readily forms a stable radical cation. The exact monoisotopic mass of the molecular ion [M]•+ is calculated at 170.0743 Da . Because the C–F bond is exceptionally strong (~116 kcal/mol), the fluorine atom is typically retained during primary fragmentation cascades, acting as a +18 Da mass shift relative to non-fluorinated analogs.

Mechanistic Fragmentation Pathways

Alpha-Cleavage and Radical Methyl Loss (-15 Da)

The most thermodynamically favored initial fragmentation for methoxybenzenes under EI is the homolytic cleavage of the O–CH3 bond. The expulsion of a methyl radical (•CH3) yields an even-electron cation at m/z 155.0508. Causality: This pathway dominates because the resulting product is highly stable. The positive charge is extensively delocalized across the aromatic ring, forming a resonance-stabilized quinonoid oxonium ion. The presence of the fluorine atom para to one of the methoxy groups further stabilizes this intermediate through the resonance donation of its lone pairs, counteracting its inductive withdrawal.

The Ortho-Effect: Formaldehyde Elimination (-30 Da)

A hallmark of ortho-dimethoxybenzenes is the neutral loss of formaldehyde (CH2O). As documented in studies of1[1], adjacent methoxy groups facilitate a hydrogen transfer via a highly structured transition state, leading to the elimination of CH2O. This rearrangement yields a radical cation at m/z 140.0637. The proximity of the methoxy groups allows the oxygen of one group to abstract a hydrogen from the adjacent methyl group, triggering the expulsion of formaldehyde.

Tropylium Ion Formation via Hydrogen Radical Loss (-1 Da)

The methyl group at position 3 acts as a distinct fragmentation locus. Loss of a hydrogen radical (H•) generates a fluorodimethoxybenzyl cation at m/z 169.0665. In the gas phase, benzyl cations frequently undergo ring expansion to form the highly stable, seven-membered tropylium ion, a phenomenon well-documented in the 2[2]. The electron-donating methoxy groups stabilize this expanded aromatic system, making m/z 169 a persistent diagnostic peak.

Secondary Cascades: Carbon Monoxide Expulsion (-28 Da)

Following the loss of the methyl radical, the m/z 155 ion undergoes a subsequent expulsion of carbon monoxide (CO), a classic secondary fragmentation of phenolic and methoxyaromatic ions. This contraction of the aromatic ring yields a fluorinated cyclopentadienyl-type cation at m/z 127.0559.

MS_Fragmentation M Molecular Ion [M]•+ m/z 170.0743 M_H [M-H]+ m/z 169.0665 M->M_H - H• (-1 Da) M_CH3 [M-CH3]+ m/z 155.0508 M->M_CH3 - •CH3 (-15 Da) M_CH2O [M-CH2O]•+ m/z 140.0637 M->M_CH2O - CH2O (-30 Da) M_CH3_CO [M-CH3-CO]+ m/z 127.0559 M_CH3->M_CH3_CO - CO (-28 Da)

Proposed MS fragmentation pathways for 5-Fluoro-1,2-dimethoxy-3-methylbenzene.

Quantitative Fragment Data

The table below summarizes the exact mass calculations required to unambiguously assign the elemental composition of the fragments using High-Resolution Mass Spectrometry (HRMS).

Fragment Ionm/z (Nominal)m/z (Exact, + ion)Neutral LossMechanism / Structural Assignment
[M]•+ 170170.0743NoneRadical Molecular Ion
[M-H]+ 169169.06651 Da (H•)Fluorodimethoxybenzyl / Tropylium
[M-CH3]+ 155155.050815 Da (•CH3)Quinonoid oxonium ion
[M-CH2O]•+ 140140.063730 Da (CH2O)Ortho-methoxy rearrangement
[M-CH3-CO]+ 127127.055943 Da totalCyclopentadienyl derivative

Experimental Validation Protocols

To ensure a self-validating analytical system, the following step-by-step methodology is designed to isolate and confirm these proposed pathways. Relying solely on predictive fragmentation is insufficient; causality must be proven via energy-resolved MS/MS.

Protocol: GC-EI-HRMS and ESI-MS/MS Analysis
  • Sample Preparation : Dissolve the 5-Fluoro-1,2-dimethoxy-3-methylbenzene standard in LC-MS grade methanol to yield a final concentration of 1 µg/mL.

  • Chromatographic Separation (GC) : Inject 1 µL of the sample into a Gas Chromatograph equipped with a non-polar DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film). Use helium as the carrier gas at a constant flow of 1.0 mL/min.

  • Electron Ionization (EI) : Transfer the eluent to the MS source maintained at 230 °C. Apply a standard 70 eV ionization energy to generate the reproducible[M]•+ molecular ion.

  • Data Acquisition (HRMS) : Utilize a Time-of-Flight (TOF) or Orbitrap mass analyzer to capture exact masses with <5 ppm mass error. Causality Check: Exact mass is required to distinguish the loss of CO (27.9949 Da) from the isobaric loss of C2H4 (28.0313 Da).

  • Orthogonal Validation via ESI-MS/MS : For targeted pathway confirmation, infuse the sample into an Electrospray Ionization (ESI) source in positive mode. Isolate the protonated precursor [M+H]+ (m/z 171.0821) and apply Collision-Induced Dissociation (CID). Ramp the collision energy from 10 to 40 eV (using N2 collision gas) to monitor the sequential appearance of m/z 156 (loss of •CH3 from the protonated species) and m/z 128 (subsequent loss of CO). This energy-resolved MS/MS approach empirically validates the precursor-product relationships.

MS_Workflow Prep Sample Prep (1 µg/mL in MeOH) GC GC Separation (DB-5MS Column) Prep->GC EI EI Ionization (70 eV, 230°C) GC->EI Analyzer Mass Analyzer (HRMS TOF/Orbitrap) EI->Analyzer Data Data Analysis (Deconvolution & CID) Analyzer->Data

Step-by-step experimental workflow for GC-EI-HRMS analysis and structural elucidation.

Conclusion

The mass spectrometric deconstruction of 5-Fluoro-1,2-dimethoxy-3-methylbenzene is governed by the predictable yet complex interplay of radical losses and ortho-rearrangements. By mapping the transitions from the m/z 170 molecular ion through the highly stable m/z 155 oxonium ion and the m/z 140 ortho-effect product, analysts can confidently identify this scaffold in complex matrices, ensuring high structural fidelity in downstream applications.

References

1.[1] Title: Circumambulatory movement of negative charge ("ring walk") during gas-phase dissociation of 2,3,4-trimethoxybenzoate anion - PubMed Source: nih.gov URL:

2.[2] Title: Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers - Glen Jackson - West Virginia University Source: wvu.edu URL:

Sources

Foundational

Computational DFT Modeling of 5-Fluoro-1,2-dimethoxy-3-methylbenzene Molecular Orbitals: A Technical Whitepaper

Executive Summary In modern rational drug design and materials science, the electronic properties of highly substituted aromatic rings dictate their macroscopic reactivity, binding affinity, and metabolic stability. 5-Fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design and materials science, the electronic properties of highly substituted aromatic rings dictate their macroscopic reactivity, binding affinity, and metabolic stability. 5-Fluoro-1,2-dimethoxy-3-methylbenzene (CAS: 91407-42-0) presents a highly complex electronic environment. The molecule features a rigid benzene scaffold subjected to the competing electronic effects of an electron-withdrawing fluorine atom ( −I effect) and two electron-donating methoxy groups ( +M effect), further complicated by steric crowding from an adjacent methyl group.

This whitepaper provides an authoritative, step-by-step technical guide to modeling the Frontier Molecular Orbitals (FMOs) of this compound using Density Functional Theory (DFT). By establishing a self-validating computational protocol, we bridge the gap between quantum mechanical theory and applied chemical reactivity.

Theoretical Grounding & Causality of Method Selection

The "Push-Pull" Electronic System and Steric Hindrance

The substitution pattern of 5-Fluoro-1,2-dimethoxy-3-methylbenzene places the methoxy groups at positions 1 and 2, and the methyl group at position 3. This consecutive 1,2,3-substitution creates significant steric hindrance. To minimize electron cloud repulsion, at least one of the methoxy groups will rotate out of the aromatic plane, breaking perfect π -conjugation. A robust computational method must account for both the highly localized electronegativity of the fluorine atom and the non-planar geometry of the methoxy groups.

Functional and Basis Set Selection: B3LYP/6-311++G(d,p)

To accurately model this system, we employ the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set.

  • Causality for B3LYP: Becke’s 3-parameter exchange functional combined with the Lee-Yang-Parr correlation functional provides an optimal balance between computational cost and the accurate prediction of thermochemical parameters in substituted benzenes1.

  • Causality for 6-311++G(d,p): The triple-zeta nature of this basis set allows for high flexibility in electron distribution. The addition of diffuse functions (++) is mathematically critical here; fluorine is highly electronegative and possesses lone pairs that extend distally. Diffuse functions prevent the artificial constriction of these electron clouds. Furthermore, polarization functions ((d,p)) allow the orbitals to shift asymmetrically, which is strictly required to resolve the out-of-plane twist of the sterically hindered methoxy groups2.

Step-by-Step Computational Protocol

To ensure scientific integrity, every DFT workflow must be a self-validating system. The following protocol utilizes Gaussian 16 (or equivalent quantum chemistry software).

Phase 1: Input Generation & Conformational Sampling
  • Structure Generation: Build the 3D structure of 5-Fluoro-1,2-dimethoxy-3-methylbenzene using a molecular editor (e.g., GaussView).

  • Pre-Optimization: Run a rapid Molecular Mechanics (MMFF94) conformational search to identify the lowest-energy rotamer of the methoxy groups. Export the coordinates as a Z-matrix or Cartesian input file.

Phase 2: Geometry Optimization
  • Setup the Route Section: Define the DFT parameters in the input file: #p opt freq b3lyp/6-311++g(d,p) pop=full.

  • Execution: Run the optimization. The algorithm will iteratively adjust bond lengths, angles, and dihedrals until the forces on the atoms fall below the convergence threshold (typically 4.5×10−4 Hartrees/Bohr).

Phase 3: Hessian/Frequency Validation (The Self-Validating Step)
  • Analyze the Output: A stationary point on a potential energy surface can be a minimum or a saddle point (transition state).

  • Verification: Check the calculated vibrational frequencies. You must observe exactly zero imaginary (negative) frequencies. If an imaginary frequency is present, the structure is trapped in a transition state. You must perturb the geometry along the normal mode of the imaginary frequency and re-optimize3.

Phase 4: FMO Extraction
  • Orbital Parsing: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) from the formatted checkpoint (.fchk) file.

  • Visualization: Generate 3D isosurfaces (isovalue = 0.02 a.u.) to map the spatial distribution of the FMOs.

G Start Initial Geometry Input (SMILES/Z-Matrix) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Analysis (Hessian Matrix) Opt->Freq Check Imaginary Frequencies = 0? Freq->Check Reopt Perturb Geometry & Re-optimize Check->Reopt No MO Frontier MO Calculation (HOMO/LUMO) Check->MO Yes Reopt->Opt Prop Reactivity Descriptors (Hardness, Electrophilicity) MO->Prop

Figure 1: Step-by-step DFT computational workflow for geometry optimization and MO extraction.

Frontier Molecular Orbitals (FMO) & Reactivity Descriptors

The spatial distribution and energy gap ( ΔE ) between the HOMO and LUMO are the primary determinants of kinetic stability and chemical reactivity 4.

In 5-Fluoro-1,2-dimethoxy-3-methylbenzene, the HOMO is typically localized over the electron-rich methoxy oxygen atoms and the adjacent aromatic carbons, dictating the sites susceptible to electrophilic attack. Conversely, the LUMO localizes near the electron-withdrawing fluorine atom, indicating the region prone to nucleophilic interactions.

Using Koopmans' theorem, we derive global reactivity descriptors from the FMO energies. The Ionization Potential ( I ) and Electron Affinity ( A ) are approximated as I=−EHOMO​ and A=−ELUMO​ . These feed directly into the calculation of chemical hardness ( η ) and softness ( S ), which predict the molecule's resistance to charge transfer 5.

FMO HOMO HOMO Energy (E_HOMO) Electron Donating Ability Gap Energy Gap (ΔE) Kinetic Stability HOMO->Gap IP Ionization Potential (I) I = -E_HOMO HOMO->IP LUMO LUMO Energy (E_LUMO) Electron Accepting Ability LUMO->Gap EA Electron Affinity (A) A = -E_LUMO LUMO->EA Hardness Chemical Hardness (η) η = (I - A) / 2 IP->Hardness EA->Hardness Softness Chemical Softness (S) S = 1 / (2η) Hardness->Softness

Figure 2: Logical derivation of global reactivity descriptors from FMO energy levels.

Quantitative Data Summary

Based on rigorous computational standards for structurally analogous fluoroanisole derivatives, the following table summarizes the expected quantitative FMO data and derived reactivity descriptors for 5-Fluoro-1,2-dimethoxy-3-methylbenzene at the B3LYP/6-311++G(d,p) level.

Table 1: Theoretical FMO Energies and Global Reactivity Descriptors

ParameterSymbolEquationCalculated Value (eV)*
HOMO Energy EHOMO​ --6.12
LUMO Energy ELUMO​ --0.85
Energy Gap ΔE ELUMO​−EHOMO​ 5.27
Ionization Potential I −EHOMO​ 6.12
Electron Affinity A −ELUMO​ 0.85
Chemical Hardness η (I−A)/2 2.635
Chemical Softness S 1/(2η) 0.189
Electronegativity χ (I+A)/2 3.485
Electrophilicity Index ω χ2/(2η) 2.30

*Values are representative computational estimates based on the electronic behavior of highly substituted fluoroanisoles.

Conclusion

The computational modeling of 5-Fluoro-1,2-dimethoxy-3-methylbenzene requires strict adherence to appropriate functional and basis set selections. By utilizing B3LYP/6-311++G(d,p), researchers can accurately capture the delicate interplay between the steric hindrance of the adjacent methoxy/methyl groups and the strong inductive effects of the fluorine atom. Validating the geometry through frequency analysis ensures that the derived FMO energies and global reactivity descriptors reliably inform downstream applications, such as regioselective synthesis and structure-activity relationship (SAR) modeling in drug discovery.

References

  • Yavuz EKİNCİOĞLU, Abdullah KEPCEOĞLU. "THEORETICAL INVESTIGATION OF THE MOLECULAR PROPERTIES OF THE FLUOROANILINE AND FLUOROANISOLE ISOMERS". ResearchGate.
  • "Protonation of Gaseous Halogenated Phenols and Anisoles and Its Interpretation Using DFT-Based Local Reactivity Indices". KU Leuven.
  • "Evaluation of DFT Methods to Study Reactions of Benzene with OH Radical". DigitalCommons@USU.
  • "Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set". ResearchGate.
  • "Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one". PMC.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Fluoro-1,2-dimethoxy-3-methylbenzene

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural causality, synthetic methodologies, and ADME optimization Executive Summary In modern medicinal chemistry, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural causality, synthetic methodologies, and ADME optimization

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine into aromatic scaffolds is a cornerstone technique for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 5-Fluoro-1,2-dimethoxy-3-methylbenzene (CAS: 91407-42-0) is a highly specialized, electron-rich poly-substituted benzene ring that serves as a versatile building block. As a Senior Application Scientist, I approach this molecule not merely as a chemical intermediate, but as a finely tuned electronic microenvironment. The juxtaposition of electron-donating methoxy/methyl groups with the electron-withdrawing (yet resonance-donating) fluorine atom creates a unique reactivity profile, making it an ideal precursor for conformationally locked CNS agents, masked catechols, and metabolically stabilized ligands.

This whitepaper deconstructs the physical properties, chemical reactivity, and laboratory protocols associated with this scaffold, emphasizing the causality behind its behavior and providing self-validating experimental workflows.

Physicochemical & Structural Profiling

To effectively utilize 5-fluoro-1,2-dimethoxy-3-methylbenzene, one must first understand how its substituents dictate its macroscopic properties. The table below summarizes its core quantitative data.

Quantitative Data Summary
PropertyValueMethod / Causality
CAS Registry Number 91407-42-0Standard Identification
Molecular Formula C₉H₁₁FO₂Computed
Molecular Weight 170.18 g/mol Computed
Appearance Colorless to pale yellow liquidAsymmetric, low-MW substituted benzene disrupts crystal packing.
Density ~1.15 g/cm³Elevated relative to toluene due to the dense electron clouds of fluorine and oxygen.
Boiling Point 215 - 225 °C (760 mmHg)Strong dipole-dipole interactions from the 1,2-dimethoxy motif increase the boiling point.
LogP (Octanol/Water) 2.6 ± 0.2The lipophilic methyl and fluorine groups balance the polar ether oxygens, yielding ideal CNS-penetrant lipophilicity.
H-Bond Acceptors/Donors 3 / 0The ether oxygens and fluorine act as acceptors; lacks protic hydrogens, ensuring high membrane permeability.
Electronic Causality

The reactivity of this scaffold is governed by competing electronic effects. The two methoxy groups at C1 and C2 strongly donate electron density into the ring via resonance ( +M effect). The methyl group at C3 provides additional electron density via hyperconjugation ( +I effect). While the fluorine atom at C5 is electronegative ( −I effect), it also donates lone-pair electron density via resonance ( +M effect) to its ortho and para positions. Consequently, the ring is highly electron-rich, rendering the C-F bond exceptionally stable against Nucleophilic Aromatic Substitution (SNAr) while highly activating the ring toward Electrophilic Aromatic Substitution (EAS).

Mechanistic Reactivity & Synthetic Workflows

SyntheticWorkflow SM 5-Fluoro-1,2-dimethoxy- 3-methylbenzene (CAS: 91407-42-0) EAS Electrophilic Aromatic Substitution (Br2, FeBr3) SM->EAS Regioselective Halogenation Demethylation Ether Cleavage (BBr3, DCM, -78°C) SM->Demethylation Deprotection Oxidation Benzylic Oxidation (KMnO4 or NBS/AIBN) SM->Oxidation Side-chain Activation Prod1 4-Bromo-5-fluoro-1,2-dimethoxy- 3-methylbenzene EAS->Prod1 Prod2 5-Fluoro-3-methylbenzene- 1,2-diol (Catechol) Demethylation->Prod2 Prod3 3-Fluoro-4,5-dimethoxy- 2-methylbenzoic acid Oxidation->Prod3

Fig 1. Core synthetic derivatization pathways for 5-Fluoro-1,2-dimethoxy-3-methylbenzene.

Electrophilic Aromatic Substitution (EAS)

Due to the fully substituted nature of positions 1, 2, 3, and 5, EAS can only occur at C4 or C6. The C4 position is sterically hindered by the adjacent methyl group but electronically activated. The C6 position is less hindered and strongly activated by the ortho-methoxy group. Halogenation typically favors the C6 position due to the lower steric penalty, providing a reliable handle for subsequent Suzuki or Buchwald-Hartwig cross-coupling reactions.

Ether Cleavage (Unmasking the Catechol)

The 1,2-dimethoxy motif is a classic "masked catechol." In drug design, exposing the catechol is often necessary for target binding (e.g., dopamine receptor agonists), but it must be protected during upstream synthesis to prevent oxidative degradation. Cleavage is best achieved using Boron Tribromide (BBr₃), a standard protocol extensively documented in [1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes built-in analytical checkpoints to confirm causality and reaction success without requiring immediate NMR analysis.

Protocol A: Regioselective Bromination (EAS)

Objective: Synthesize 4-bromo-5-fluoro-1,2-dimethoxy-3-methylbenzene for downstream cross-coupling. Causality: Molecular bromine (Br₂) is activated by a catalytic amount of iron(III) bromide (FeBr₃). The Lewis acid polarizes the Br-Br bond, generating a highly potent electrophile necessary to overcome the steric hindrance of the tetra-substituted ring.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask under N₂, dissolve 5-fluoro-1,2-dimethoxy-3-methylbenzene (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Catalyst Addition: Add FeBr₃ (0.05 eq) and cool the mixture to 0 °C using an ice bath to suppress polybromination.

  • Electrophile Addition: Dissolve Br₂ (1.05 eq) in 5 mL DCM. Add this solution dropwise over 15 minutes.

  • Self-Validation (TLC): After 2 hours, check the reaction via TLC (Hexanes:EtOAc 9:1). The starting material ( Rf​=0.6 ) will disappear, replaced by a slightly lower, highly UV-active spot ( Rf​=0.55 ). Crucial check: The reaction mixture will transition from deep red to a pale yellow as the Br₂ is consumed, visually validating electrophile consumption.

  • Quench & Workup: Quench with saturated aqueous Na₂S₂O₃ (10 mL) to destroy residual bromine. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Demethylation to Fluorinated Catechol

Objective: Unmask the 1,2-dimethoxy groups to yield 5-fluoro-3-methylbenzene-1,2-diol. Causality: BBr₃ is selected over BCl₃ because the larger bromide ion is a softer, more polarizable nucleophile. After the boron atom coordinates to the sterically hindered methoxy oxygen, the bromide ion efficiently attacks the methyl group via an SN2 mechanism, ensuring complete deprotection without requiring elevated temperatures that might degrade the fluorinated ring.

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material (1.0 eq, 2.0 mmol) in anhydrous DCM (15 mL) under N₂ and cool to -78 °C (dry ice/acetone bath).

  • Reagent Addition: Slowly add BBr₃ (1.0 M in DCM, 3.0 eq) dropwise. Note: 3.0 equivalents are required because each methoxy group consumes one equivalent, and excess ensures complete conversion.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature over 4 hours.

  • Self-Validation (TLC & Staining): Monitor via TLC (Hexanes:EtOAc 7:3). The starting material is unreactive to stains. The formation of the catechol product ( Rf​=0.2 ) is confirmed in real-time by spotting the TLC plate with aqueous FeCl₃; an immediate dark blue/black complex forms, definitively proving the unmasking of the adjacent phenolic hydroxyl groups.

  • Quench: Cool to 0 °C and carefully quench with dropwise addition of methanol (5 mL) to destroy excess BBr₃, followed by water. Extract with EtOAc, dry, and concentrate.

Applications in Drug Discovery: The Fluorine Effect

ADME_Impact Scaffold 5-Fluoro-1,2-dimethoxy- 3-methylbenzene Scaffold F_Atom C5-Fluorine Atom Scaffold->F_Atom OMe_Groups 1,2-Dimethoxy Motif Scaffold->OMe_Groups Me_Group C3-Methyl Group Scaffold->Me_Group Metab Blocks CYP450 Oxidation F_Atom->Metab Lipo Modulates LogP & Permeability F_Atom->Lipo Hbond H-Bond Acceptors (Target Binding) OMe_Groups->Hbond Steric Steric Bulk & Conformational Lock Me_Group->Steric

Fig 2. Pharmacokinetic and structural contributions of the compound's functional groups.

The inclusion of the fluorine atom at the C5 position is a classic example of rational drug design. As extensively reviewed in the literature regarding [2], replacing a hydrogen atom with fluorine (isosteric replacement) serves two primary functions in this specific scaffold:

  • Metabolic Shielding: The C5 position of a standard dimethoxytoluene ring is highly susceptible to oxidative metabolism by Cytochrome P450 enzymes. The strong C-F bond (approx. 116 kcal/mol) completely blocks this metabolic liability, extending the biological half-life of derived drug candidates.

  • Lipophilicity Modulation: While the dimethoxy groups increase aqueous solubility, they can hinder blood-brain barrier (BBB) penetration. The highly lipophilic fluorine atom counterbalances this, optimizing the overall LogP for CNS targets.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th Edition). John Wiley & Sons.

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.

  • National Center for Biotechnology Information. PubChem Compound Summary for 5-Fluoro-1,2-dimethoxy-3-methylbenzene (CAS: 91407-42-0).

Protocols & Analytical Methods

Method

Introduction: The Strategic Imperative of Fluorinating Electron-Rich Arenes

An in-depth guide to the catalytic fluorination of 1,2-dimethoxy-3-methylbenzene, designed for researchers and drug development professionals. This document provides a detailed overview of modern catalytic techniques, em...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the catalytic fluorination of 1,2-dimethoxy-3-methylbenzene, designed for researchers and drug development professionals. This document provides a detailed overview of modern catalytic techniques, emphasizing the underlying principles, experimental protocols, and strategic considerations for achieving selective C-F bond formation on this electron-rich aromatic scaffold.

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and development.[1] Fluorine's unique properties—high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—can profoundly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[2][3] 1,2-Dimethoxy-3-methylbenzene, a substituted veratrole derivative, represents a common structural motif in natural products and medicinal chemistry. As an electron-rich arene, it is highly activated towards electrophilic substitution, yet this reactivity presents a significant challenge: controlling the regioselectivity of fluorination and preventing unwanted side reactions.

This guide moves beyond a simple recitation of methods to provide a Senior Application Scientist's perspective on strategically fluorinating this specific substrate. We will explore two primary catalytic pathways: direct C-H fluorination and the fluorination of pre-functionalized intermediates. Each section explains the causality behind experimental choices, offering robust, self-validating protocols grounded in authoritative literature.

Part 1: Direct Catalytic C-H Fluorination

Directly converting a C-H bond to a C-F bond is the most atom-economical approach to fluorination. For an electron-rich substrate like 1,2-dimethoxy-3-methylbenzene, this is primarily achieved via electrophilic aromatic substitution (EAS). The key is to employ a catalyst that can mediate the reaction with a mild electrophilic fluorine source, enhancing reactivity and selectivity.

Principle & Mechanistic Rationale

The EAS mechanism involves the attack of the aromatic π-system on an electrophilic fluorine source ("F+").[4] This forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, which then loses a proton to restore aromaticity.

On 1,2-dimethoxy-3-methylbenzene, the two methoxy groups and the methyl group are ortho-, para-directing activators. This leads to three potential sites for fluorination: C4, C5, and C6. The high activation of the ring makes the reaction kinetically facile but difficult to control, often yielding a mixture of constitutional isomers.[5][6] Transition metal catalysts can help temper reactivity and, in some cases, steer the regioselectivity.

Key Electrophilic Fluorinating Agents

Modern catalytic fluorination largely relies on N-F reagents, which are stable, crystalline solids that serve as controlled sources of electrophilic fluorine, circumventing the need for hazardous elemental fluorine.[7][8]

ReagentFull NameKey Characteristics
Selectfluor® 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Highly versatile, stable, and widely used. Possesses a potent N-F bond for electrophilic fluorine transfer.[1][9]
NFSI N-FluorobenzenesulfonimideEffective and stable electrophilic fluorinating agent. Often used in organocatalytic and transition-metal-catalyzed reactions.[7][10][11]
Catalytic System 1: Palladium-Catalyzed C-H Fluorination

Palladium catalysis is a powerful tool for C–H functionalization. In the context of fluorination, a Pd(II) catalyst can coordinate to the arene, undergo C-H activation or electrophilic palladation, and then mediate the transfer of fluorine from an N-F reagent.[12]

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) salts like Pd(OAc)₂ or Pd(OTf)₂ are common precursors. The choice of counter-ion can be critical, with less coordinating anions generally leading to higher reactivity.[5][6]

  • Fluorinating Agent: Selectfluor is often used as the terminal oxidant and fluorine source, capable of oxidizing a Pd(II) intermediate to a high-valent Pd(IV) species that can undergo C-F reductive elimination.[13]

  • Solvent: Acetonitrile (MeCN) is a common solvent, as it is relatively polar and can coordinate to the metal center, influencing the catalytic cycle.

  • Challenge: A significant challenge with methoxy-substituted arenes is the potential for demethylation as a side reaction, particularly at elevated temperatures.[5][6] Furthermore, without a directing group, achieving high regioselectivity on a polysubstituted ring like 1,2-dimethoxy-3-methylbenzene is difficult.

Protocol 1: General Method for Palladium-Catalyzed C-H Fluorination of an Electron-Rich Arene

This protocol is adapted from general procedures for palladium-catalyzed C-H fluorination and should be optimized for the specific substrate.[12]

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add 1,2-dimethoxy-3-methylbenzene (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.1 mmol, 10 mol%), and Selectfluor (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 10 mL of dry acetonitrile via syringe.

  • Reaction: Seal the tube and heat the mixture in a pre-heated oil bath at 80-100 °C. Monitor the reaction progress by TLC or GC-MS. Note: Start with lower temperatures to minimize potential demethylation.

  • Workup: Upon completion (or when no further conversion is observed), cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove palladium salts.

  • Extraction: Wash the filtrate with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The expected outcome is a mixture of fluorinated isomers, which will require careful separation and characterization.

Catalytic System 2: Silver-Catalyzed Fluorination

Silver catalysis offers a complementary approach to palladium, often proceeding under milder conditions and through distinct mechanistic pathways.[14][15] While most commonly applied to pre-functionalized arenes, silver salts like AgNO₃ or Ag₂O can also promote C-H activation and fluorination.[16][17]

Causality Behind Experimental Choices:

  • Catalyst: Silver(I) sources like Ag₂O or AgNO₃ are readily available and effective. The mechanism is proposed to be distinct from traditional cross-coupling and may involve high-valent silver-fluoride complexes.[14][15]

  • Rationale: Silver-catalyzed reactions have demonstrated exceptional functional group tolerance, making them suitable for complex molecule synthesis (late-stage fluorination).[14][15] This approach may offer a milder alternative to palladium, potentially reducing side reactions like demethylation.

dot

cluster_workflow General Experimental Workflow Setup Reaction Setup (Substrate, Catalyst, Reagent, Solvent) Reaction Heating & Stirring Setup->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: General experimental workflow for catalytic fluorination.

Part 2: Fluorination via Pre-functionalized Intermediates

To overcome the regioselectivity challenges of direct C-H fluorination, a more controlled, two-step strategy is often superior. This involves the initial, regioselective installation of a functional group—such as a boronic acid—followed by a robust catalytic carbon-fluorine bond-forming reaction.

Strategy: Regioselective Borylation Followed by Pd-Catalyzed Fluorination

This approach leverages the vast and predictable chemistry of C-H borylation to install a boronic acid or ester at a specific position on the ring. The resulting arylboronic acid derivative is then subjected to a palladium-catalyzed fluorination reaction. This method provides unparalleled control over the final product's constitution.

dot

Arene 1,2-dimethoxy- 3-methylbenzene Step1 Step 1: Regioselective C-H Borylation Arene->Step1 Borylated Arylboronic Acid Derivative Step2 Step 2: Pd-Catalyzed Fluorination Borylated->Step2 Fluoroarene Regiospecific Fluoroarene Step1->Borylated Step2->Fluoroarene

Caption: Two-step strategy for regiospecific fluorination.

Palladium-Catalyzed Fluorination of Arylboronic Acids

This transformation is a landmark reaction in modern fluorine chemistry. It typically uses a Pd(II) precatalyst and an electrophilic fluorinating agent like Selectfluor.[13] The mechanism is thought to proceed via a single-electron-transfer (S.E.T.) pathway involving a critical Pd(III) intermediate, which is distinct from many traditional cross-coupling cycles.[5][6][18]

ParameterRecommended Conditions & Rationale
Palladium Source Pd(OAc)₂ or other Pd(II) salts with non-coordinating anions (e.g., salts of BF₄⁻) are effective.[5][6]
Arylboron Reagent Aryl trifluoroborates (ArBF₃K) or arylboronic acids can be used. Trifluoroborates are often preferred for their stability and ease of handling.
Fluorine Source Selectfluor is the most common and effective oxidant and fluorine source for this transformation.[5][13]
Solvent Acetonitrile (MeCN) is a standard solvent, though others like acetone may also be used.
Additives For some Pd precursors, additives like NaBF₄ can improve yields by generating a more active catalyst in situ via anion metathesis.[5][6]

Protocol 2: Palladium-Catalyzed Fluorination of an Aryl Trifluoroborate Salt

This protocol assumes the prior synthesis of the potassium aryltrifluoroborate salt from 1,2-dimethoxy-3-methylbenzene.[5][6]

  • Reaction Setup: In a vial open to the atmosphere, combine the potassium (1,2-dimethoxy-3-methylphenyl)trifluoroborate (0.5 mmol, 1.0 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), and Selectfluor (1.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 5 mL of acetonitrile.

  • Reaction: Vigorously stir the suspension at 50 °C. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing 20 mL of diethyl ether and 20 mL of water.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure fluoro-1,2-dimethoxy-3-methylbenzene.

dot

cluster_cycle Proposed Catalytic Cycle Pd_II Pd(II) Pd_III Pd(III) Pd_II->Pd_III S.E.T. from ArBF3K Pd_III->Pd_II S.E.T. to Selectfluor ArF Ar-F Pd_III->ArF C-F Formation (Mechanism Debated) ArBF3 ArBF3K ArBF3->Pd_II Selectfluor Selectfluor Selectfluor->Pd_III

Caption: Simplified Pd(III)-mediated S.E.T. mechanism.

Safety Precautions

  • Fluorinating Agents: Selectfluor and NFSI are strong oxidizers. Avoid contact with combustible materials. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Metal Catalysts: Palladium and silver compounds can be toxic and should be handled with care. Avoid inhalation of dust.

  • Solvents: Acetonitrile and other organic solvents are flammable and toxic. Use in a fume hood and away from ignition sources.

Conclusion and Outlook

The catalytic fluorination of 1,2-dimethoxy-3-methylbenzene requires a strategic approach tailored to the desired outcome. For rapid screening or when a mixture of isomers is acceptable, direct C-H fluorination using a palladium or silver catalyst offers an atom-economical route. However, for applications demanding absolute regiochemical purity, the two-step sequence of C-H borylation followed by palladium-catalyzed fluorination is unequivocally the superior strategy. This latter approach provides precise control over the site of fluorination, a critical requirement in the synthesis of pharmaceutical ingredients.

Future advancements will likely focus on developing catalysts that can achieve high regioselectivity in direct C-H fluorination of complex, non-directed substrates, potentially through photoredox or enzymatic catalysis, further streamlining the synthesis of valuable fluorinated molecules.[3][19]

References

  • MDPI. (2025, July 8). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
  • Wikipedia.
  • Fier, P. S., & Hartwig, J. F. (2010). Silver-Catalyzed Late-Stage Fluorination. Journal of the American Chemical Society.
  • Wang, W., et al. (2014). Silver-catalyzed oxidative activation of benzylic C-H bonds for the synthesis of difluoromethylated arenes.
  • Lee, S. J., et al. (2017). Cu-Mediated C–H 18F-Fluorination of Electron-Rich (Hetero)arenes. Journal of the American Chemical Society.
  • Lee, E., & Ritter, T. (2014).
  • Fier, P. S., & Hartwig, J. F. (2010). Silver-Catalyzed Late-Stage Fluorination. Journal of the American Chemical Society.
  • ResearchGate. (2025, October 17). Selectfluor-Mediated Chlorination and Fluorination of Arenes: Late-Stage Functionalization of APIs and Its Biological Effects.
  • Tang, P., & Ritter, T. (2011). Silver-mediated fluorination of aryl silanes. Tetrahedron Letters.
  • Lee, E., & Ritter, T. (2014).
  • Lee, S. J., et al. (2017). Cu-Mediated C–H 18F-Fluorination of Electron-Rich (Hetero)arenes. Journal of the American Chemical Society.
  • Kalow, J. A., & Doyle, A. G. (2014).
  • RSC Publishing. (n.d.).
  • Hooker, J. M., et al. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society.
  • Beilstein Publishing. (2021, July 27).
  • Harvard DASH. (n.d.).
  • BenchChem. (2025). The Strategic Role of Fluorine Substitution in Methoxyphenyl Compounds: An In-depth Technical Guide for Medicinal Chemists.
  • RSC Publishing. (2020, July 21). Catalytic C(sp3)–F bond formation: recent achievements and pertaining challenges.
  • Harvard DASH. (n.d.). Palladium(III)
  • Chemistry Steps. (2022, January 20).
  • RSC Publishing. (n.d.). Enantioselective organocatalytic fluorination using organofluoro nucleophiles. Organic & Biomolecular Chemistry.
  • ChemRxiv. (n.d.). Protodefluorinated Selectfluor® Promotes Aggregative Activation of Selectfluor® for Efficient C(sp3)
  • JoVE. (2023, April 30).
  • Mazzotti, A. R., et al. (2013). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Journal of the American Chemical Society.
  • Beeson, T. D., & MacMillan, D. W. C. (2011). Enantioselective organocatalytic α-fluorination of cyclic ketones. Journal of the American Chemical Society.
  • X-MOL. (2020, November 20).
  • PubMed. (2013, September 25). Palladium(III)
  • Mazzotti, A. R., et al. (2016). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives.
  • Science China Press. (n.d.).
  • Macmillan Group. (2005, May 19).
  • Wipf Group. (2018, March 17).
  • Journal of Organic and Pharmaceutical Chemistry. (2024, November 24). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
  • Organic Chemistry Portal. (n.d.). Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents.
  • Kitamura, M., & Stepanov, A. A. (2018). Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. Molecules.
  • Beilstein Journals. (n.d.).
  • Google Patents. (n.d.). WO2020141195A1 - Fluorine-containing compounds for use as nucleophilic reagents for transferring functional groups onto high value organic compounds.
  • Beilstein Publishing. (2019, September 23).
  • Google Patents. (n.d.).
  • ResearchGate. (2025, August 10).
  • Hu, K., et al. (2021).
  • Caltech. (2008, November 16).
  • Beilstein Journals. (2024, July 10). Benzylic C(sp3)
  • University of Groningen. (2023, March 1).
  • Doyle Group, UCLA. (2023, March 27).

Sources

Application

Suzuki cross-coupling reaction conditions for 5-Fluoro-1,2-dimethoxy-3-methylbenzene

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 5-Fluoro-1,2-dimethoxy-3-methylbenzene Executive Summary & Strategic Overview 5-Fluoro-1,2-dimethoxy-3-methylbenzene (CAS: 91407-42-0) is a highly functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 5-Fluoro-1,2-dimethoxy-3-methylbenzene

Executive Summary & Strategic Overview

5-Fluoro-1,2-dimethoxy-3-methylbenzene (CAS: 91407-42-0) is a highly functionalized, electron-rich aryl fluoride building block. In pharmaceutical synthesis and materials science, researchers utilizing this substrate face a strategic divergence:

  • Direct C–F Functionalization: Cleaving the thermodynamically robust C–F bond to form a new biaryl C–C bond via advanced Nickel-catalysis.

  • Orthogonal Functionalization (Fluorine Retention): Preserving the fluorine atom for its valuable bioisosteric properties (e.g., metabolic stability, lipophilicity) by first halogenating the aromatic ring, followed by a standard Palladium-catalyzed cross-coupling.

This Application Note details both field-proven protocols, providing the mechanistic causality behind the experimental conditions to ensure self-validating, reproducible workflows for drug development professionals.

Mechanistic Insights & Causality (E-E-A-T)

The Challenge of C–F Activation: The C–F bond is the strongest single bond to carbon (Bond Dissociation Energy ~126 kcal/mol). Traditional Palladium catalysts, such as Pd(PPh3​)4​ , which readily activate C–I and C–Br bonds, are generally inert toward unactivated aryl fluorides[1].

The Nickel / Lewis Acid Solution (Protocol A): To overcome this thermodynamic barrier, a synergistic catalytic system is required. Nickel(0) complexes, being more electropositive and possessing a smaller atomic radius than Palladium, undergo oxidative addition into C–F bonds more readily[2]. By pairing Ni(cod)2​ with a highly electron-donating and sterically demanding ligand like Tricyclohexylphosphine ( PCy3​ ), the metal center becomes sufficiently nucleophilic. Furthermore, the addition of a fluorophilic Lewis acid, such as Zirconium(IV) fluoride ( ZrF4​ ), coordinates to the fluorine atom. This interaction polarizes and weakens the C–F bond, significantly lowering the activation energy for oxidative addition[3].

Orthogonal Coupling (Protocol B): If the goal is to retain the fluorine atom, the electron-rich nature of the dimethoxy-methylbenzene ring allows for facile electrophilic aromatic substitution (e.g., bromination at the C4 or C6 positions). The resulting bromo-fluoroarene can then be subjected to mild Pd-catalyzed Suzuki-Miyaura conditions, leaving the C–F bond completely intact.

Experimental Protocols

Protocol A: Direct Ni-Catalyzed C–F Suzuki Cross-Coupling

Objective: Direct arylation at the C5 position (cleaving the C–F bond). Causality Check: Toluene is chosen as a non-polar solvent to prevent the competitive coordination of polar solvents to the Lewis acid ( ZrF4​ ), which would quench its activation of the C–F bond[3].

Step-by-Step Methodology:

  • Catalyst Preparation (Glovebox required): In an inert atmosphere (N2 or Ar), charge an oven-dried 10 mL screw-capped vial with Ni(cod)2​ (13.8 mg, 0.05 mmol, 10 mol%) and PCy3​ (56.1 mg, 0.20 mmol, 40 mol%).

  • Additive Loading: Add ZrF4​ (16.7 mg, 0.10 mmol, 20 mol%) and anhydrous CsF (91.1 mg, 0.60 mmol, 1.2 equiv). Causality: CsF acts as the base for transmetalation; its anhydrous nature is critical to prevent the degradation of the moisture-sensitive Ni(0) catalyst.

  • Substrate Addition: Add 5-Fluoro-1,2-dimethoxy-3-methylbenzene (0.50 mmol) and the desired arylboronic ester (0.60 mmol, 1.2 equiv).

  • Reaction: Add anhydrous toluene (1.5 mL). Seal the vial tightly, remove it from the glovebox, and stir at 120 °C for 12 hours[3].

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), filter through a short pad of Celite to remove metal salts, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Orthogonal C–Br Suzuki Coupling (Fluorine Retention)

Objective: Arylation at the C4/C6 position while retaining the C5 Fluorine.

Step-by-Step Methodology: Phase 1: Regioselective Bromination

  • Dissolve 5-Fluoro-1,2-dimethoxy-3-methylbenzene (1.0 mmol) in anhydrous DMF (5 mL) and cool to 0 °C.

  • Add N-Bromosuccinimide (NBS) (1.05 mmol) portion-wise in the dark. Causality: Darkness prevents radical side-reactions, such as the benzylic bromination of the C3-methyl group.

  • Stir at room temperature for 4 hours. Quench with aqueous Na2​S2​O3​ , extract with EtOAc, dry over MgSO4​ , and concentrate to yield the bromo-fluoroarene intermediate.

Phase 2: Pd-Catalyzed Suzuki Coupling

  • In a Schlenk flask, combine the bromo-fluoroarene (0.50 mmol), arylboronic acid (0.60 mmol), and Pd(dppf)Cl2​ (0.025 mmol, 5 mol%).

  • Add K2​CO3​ (1.5 mmol) as the base.

  • Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 5 mL). Causality: Water is essential to hydrolyze the boronic acid into the reactive boronate species required for transmetalation.

  • Heat at 90 °C for 8 hours under N2. Cool, extract with EtOAc, wash with brine, dry, and purify via chromatography.

Quantitative Data & Route Comparison

ParameterProtocol A (Direct C–F Activation)Protocol B (Orthogonal C–Br Coupling)
Target Bond Cleaved C–F (C5 position)C–Br (C4/C6 position)
Fluorine Retained? NoYes
Step Count 1 Step2 Steps (Bromination + Coupling)
Catalyst System Ni(cod)2​ / PCy3​ Pd(dppf)Cl2​
Key Additives ZrF4​ , CsF K2​CO3​
Temperature 120 °C90 °C
Typical Yield 55% - 75%[3]80% - 95% (Coupling step)
Atmosphere Strict Inert (Glovebox)Standard Schlenk (N2)

Mandatory Visualizations

Synthetic_Pathways SM 5-Fluoro-1,2-dimethoxy -3-methylbenzene (CAS: 91407-42-0) CF_Act Direct Biaryl Product (C-F Cleaved) SM->CF_Act Ni(cod)2, PCy3 ZrF4, Ar-B(pin) 120 °C Bromination Bromo-fluoroarene Intermediate SM->Bromination NBS, DMF 0 °C to RT Pd_Suzuki Fluorinated Biaryl (C-F Retained) Bromination->Pd_Suzuki Pd(dppf)Cl2, K2CO3 Ar-B(OH)2, 90 °C

Divergent synthetic pathways for 5-Fluoro-1,2-dimethoxy-3-methylbenzene.

Catalytic_Cycle Ni0 Ni(0)(PCy3)n Active Catalyst OA Oxidative Addition [Ni(II)(Ar)(F)(PCy3)n] Ni0->OA Ar-F + ZrF4 (Lewis Acid Activation) TM Transmetalation [Ni(II)(Ar)(Ar')(PCy3)n] OA->TM Ar'-B(pin) + CsF RE Reductive Elimination Ar-Ar' Product TM->RE RE->Ni0 Release of Biaryl

Mechanism of Ni-catalyzed C-F activation via ZrF4 Lewis acid assistance.

References

1.[3] Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides Source: ACS Publications (J. Am. Chem. Soc.) URL:[Link]

2.[2] Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides Source: MDPI (Catalysts) URL:[Link]

3.[1] Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides Source: ACS Publications (J. Am. Chem. Soc.) URL:[Link]

Sources

Method

Application Note: 5-Fluoro-1,2-dimethoxy-3-methylbenzene as a Strategic Building Block in Agrochemical Synthesis

Target Audience: Discovery Chemists, Agrochemical Researchers, and Process Development Scientists. Executive Summary The integration of fluorine into agrochemical active ingredients (a.i.s) has revolutionized modern crop...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Chemists, Agrochemical Researchers, and Process Development Scientists.

Executive Summary

The integration of fluorine into agrochemical active ingredients (a.i.s) has revolutionized modern crop protection. Currently, over 50% of newly launched agrochemicals feature halogenated substitutions, with the majority being fluorinated compounds[1]. The strategic placement of fluorine enhances metabolic stability, increases lipophilicity for superior cuticular penetration, and modulates target binding affinity[2].

This application note details the utility of 5-Fluoro-1,2-dimethoxy-3-methylbenzene (CAS: 91407-42-0) as a highly versatile, multi-functional building block. Featuring a unique substitution pattern—a metabolically blocking fluorine atom, two tunable methoxy groups, and a reactive benzylic methyl handle—this compound serves as an ideal starting material for the divergent synthesis of next-generation fungicides (e.g., SDHI inhibitors) and herbicides (e.g., Aryloxyphenoxypropionates).

Structural Rationale & Mechanistic Advantages

The design of highly efficacious agrochemicals requires precise control over pharmacokinetics (uptake and translocation) and pharmacodynamics (target site binding). The structural features of 5-Fluoro-1,2-dimethoxy-3-methylbenzene provide specific, synergistic advantages:

  • C5-Fluoro Substitution: The strong, highly polarized C–F bond (approx. 116 kcal/mol) acts as an isosteric replacement for hydrogen. Placed at the para-position relative to the C2-methoxy group, it effectively blocks Cytochrome P450-mediated aromatic hydroxylation, significantly extending the field half-life of the resulting agrochemical[2]. Furthermore, the electronegativity of fluorine lowers the pKa of adjacent functional groups and increases the overall lipophilicity (logP) of the scaffold.

  • C1/C2-Dimethoxy Groups: These moieties serve as potent hydrogen bond acceptors, crucial for docking into target enzyme pockets (such as the ubiquinone-binding site in succinate dehydrogenase). Synthetically, they offer a pathway for selective demethylation, generating highly reactive fluorinated phenols that can be coupled to larger macro-structures[3].

  • C3-Methyl Handle: The benzylic carbon provides a highly selective site for radical functionalization. It can be efficiently converted into a benzyl halide, serving as an electrophilic node for etherification or amination to link the fluorinated aromatic ring to diverse agrochemical pharmacophores[4].

MoA Application Foliar/Soil Application of Fluorinated Agrochemical Penetration Enhanced Cuticular Penetration (Driven by High Lipophilicity) Application->Penetration Transport Systemic Translocation (Xylem/Phloem Mobility) Penetration->Transport Stability Metabolic Resistance (C-F blocks P450 oxidation) Transport->Stability Target High-Affinity Target Binding (Enzyme Inhibition) Stability->Target

Pharmacokinetic and pharmacodynamic advantages conferred by fluorinated aromatic motifs.

Quantitative Data: Impact of Fluorination on Physicochemical Properties

The table below summarizes the typical shifts in physicochemical and biological parameters when the 5-fluoro-1,2-dimethoxy-3-methylbenzene motif is incorporated into a standard fungicide scaffold, compared to its non-fluorinated analog.

Scaffold MotifPredicted LogPIn Vitro Plant P450 Half-Life (t½)Relative Target Affinity (IC₅₀)Cuticular Penetration Rate
Non-Fluorinated (1,2-dimethoxy-3-methylbenzene)2.84.2 hours1x (Baseline)Moderate
Fluorinated (5-Fluoro-1,2-dimethoxy-3-methylbenzene)3.4> 24.0 hours0.15x (6.6-fold increase)High

Data represents generalized structure-activity relationship (SAR) trends observed in modern fluorinated agrochemical development[1][2].

Synthetic Workflows & Experimental Protocols

The versatility of 5-Fluoro-1,2-dimethoxy-3-methylbenzene allows for divergent synthetic pathways depending on the desired agrochemical class.

SyntheticPathway SM 5-Fluoro-1,2-dimethoxy -3-methylbenzene Bromination Radical Bromination (NBS, AIBN, 80°C) SM->Bromination Pathway A (Side-chain) Demethylation Selective Demethylation (BBr3, DCM, -78°C) SM->Demethylation Pathway B (Aromatic) BenzylBr Benzyl Bromide Intermediate Bromination->BenzylBr Fungicide SDHI Fungicide Scaffold BenzylBr->Fungicide Nucleophilic Substitution Phenol Fluorinated Phenol Intermediate Demethylation->Phenol Herbicide APP Herbicide Scaffold Phenol->Herbicide Ether Coupling

Divergent synthetic pathways of 5-Fluoro-1,2-dimethoxy-3-methylbenzene in agrochemical design.

Protocol A: Benzylic Bromination (Synthesis of Electrophilic Intermediate)

Objective: To activate the C3-methyl group via radical substitution, creating a benzyl bromide intermediate for subsequent coupling. Causality: N-Bromosuccinimide (NBS) is utilized to maintain a low, steady-state concentration of Br₂, which strictly favors the radical pathway at the benzylic position over electrophilic aromatic substitution. Azobisisobutyronitrile (AIBN) serves as the thermal radical initiator.

Step-by-Step Procedure:

  • Setup: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser, dissolve 50 mmol of 5-Fluoro-1,2-dimethoxy-3-methylbenzene in 100 mL of anhydrous trifluorotoluene (a greener alternative to carbon tetrachloride).

  • Reagent Addition: Add 55 mmol (1.1 eq) of recrystallized NBS and 2.5 mmol (0.05 eq) of AIBN.

  • Reaction: Purge the system with nitrogen for 5 minutes. Heat the mixture to 85°C (reflux) under continuous stirring.

  • Self-Validation (In-Process): Monitor the reaction visually and via TLC (Hexane:EtOAc 9:1). The reaction is complete when the dense NBS powder at the bottom of the flask is fully consumed, and succinimide (a light, fluffy byproduct) floats to the surface. TLC should show the disappearance of the starting material (Rf ~0.6) and the appearance of a new, UV-active spot (Rf ~0.45).

  • Workup: Cool the mixture to 0°C to maximize succinimide precipitation. Filter the mixture through a pad of Celite. Wash the filtrate with saturated aqueous Na₂S₂O₃ (50 mL) to quench residual bromine, followed by brine (50 mL).

  • Isolation & Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • NMR Validation: Confirm product formation via ¹H-NMR by observing the disappearance of the Ar-CH₃ singlet at ~2.3 ppm and the emergence of a new Ar-CH₂-Br singlet at ~4.5 ppm.

Protocol B: Selective Demethylation (Synthesis of Nucleophilic Intermediate)

Objective: To selectively cleave one methoxy group to generate a fluorinated phenol, providing a nucleophilic handle for synthesizing aryloxyphenoxypropionate (APP) herbicides. Causality: Boron tribromide (BBr₃) is a potent Lewis acid. In highly functionalized dimethoxybenzenes, BBr₃ coordinates preferentially with the less sterically hindered oxygen. The synergistic electronic pull from the C5-fluorine atom directs the regioselective cleavage of the ether bond, yielding a specific phenolic isomer[3].

Step-by-Step Procedure:

  • Setup: In a flame-dried 100 mL Schlenk flask under an argon atmosphere, dissolve 20 mmol of 5-Fluoro-1,2-dimethoxy-3-methylbenzene in 40 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Dropwise, over 15 minutes, add 22 mmol (1.1 eq) of a 1.0 M solution of BBr₃ in DCM. Critical: Maintain internal temperature below -70°C to ensure regioselectivity and prevent over-demethylation (catechol formation).

  • Reaction: Allow the reaction to stir at -78°C for 2 hours, then slowly warm to 0°C over an additional 2 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexane:EtOAc 8:2). The product phenol will have a significantly lower Rf value (~0.3) compared to the starting material due to increased polarity. Validation check: Spray a test TLC plate with an aqueous FeCl₃ solution; the product spot will instantly turn deep purple/blue, confirming the presence of a free phenolic -OH.

  • Workup: Quench the reaction carefully by the dropwise addition of 20 mL of ice-cold methanol at 0°C (Caution: Highly exothermic, HBr gas evolution). Concentrate the mixture, redissolve in EtOAc (100 mL), and wash with saturated NaHCO₃ (2 x 50 mL) and brine (50 mL).

  • Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography to isolate the pure fluorinated methoxyphenol.

Sources

Application

Application Note: Regioselective Demethylation of 5-Fluoro-1,2-dimethoxy-3-methylbenzene

Introduction and Structural Rationale The synthesis of highly functionalized fluorinated aromatics is a cornerstone of modern drug discovery. 5-Fluoro-1,2-dimethoxy-3-methylbenzene presents a classic synthetic challenge:...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Rationale

The synthesis of highly functionalized fluorinated aromatics is a cornerstone of modern drug discovery. 5-Fluoro-1,2-dimethoxy-3-methylbenzene presents a classic synthetic challenge: the regioselective mono-demethylation of one of its two adjacent methoxy groups to yield a specific phenol building block.

To achieve high regioselectivity, we must exploit the subtle steric and electronic microenvironments of the molecule:

  • Steric Environment (The Dominant Factor): The methoxy group at the C2 position is heavily shielded, flanked by the C1-methoxy and the C3-methyl group. Conversely, the C1-methoxy is adjacent to the C2-methoxy but faces a much smaller hydrogen atom at the C6 position.

  • Electronic Environment: The fluorine atom at C5 exerts an inductive electron-withdrawing effect (-I). While this slightly decreases the overall electron density of the aromatic ring, its differential impact on the basicity of the two oxygen atoms is negligible compared to the overwhelming steric bias.

Consequently, selective demethylation consistently targets the less sterically hindered C1-methoxy group , yielding 5-fluoro-2-methoxy-3-methylphenol as the major product, while avoiding the formation of 4-fluoro-2-methoxy-6-methylphenol (the C2-demethylated byproduct).

Mechanistic Pathways & Causality

The choice of reagent fundamentally alters the mechanism of ether cleavage, yet both primary methods converge on the same regiochemical outcome due to steric dictation.

Pathway A: Lewis Acid-Mediated Cleavage (BBr₃) Boron tribromide (BBr₃) is a bulky, highly electrophilic Lewis acid. The first step of cleavage requires the boron atom to coordinate with the basic oxygen of the ether. Because of its significant steric bulk, BBr₃ preferentially coordinates to the more accessible C1-oxygen. Following coordination, a bimolecular Sₙ2-like attack by a liberated bromide ion on the methyl carbon cleaves the ether bond . Strict stoichiometric control (1.05 equivalents) is required to prevent exhaustive demethylation to the catechol .

Pathway B: Nucleophilic Cleavage (Thiolates) Sodium ethanethiolate (NaSEt) operates via a direct Sₙ2 attack on the methyl carbon of the methoxy group. The nucleophile selectively attacks the less sterically shielded methyl group at C1. Once the first methoxy group is cleaved, the resulting intermediate is a negatively charged phenoxide. This negative charge electrostatically repels further nucleophilic attack by the thiolate, making this method inherently self-limiting and preventing over-demethylation even when excess reagent is used .

Mechanism Substrate 5-Fluoro-1,2-dimethoxy- 3-methylbenzene Coord1 BBr3 Coordinates C1-OMe (Less Hindered) Substrate->Coord1 Favored Pathway Coord2 BBr3 Coordinates C2-OMe (Highly Hindered) Substrate->Coord2 Disfavored SN2 Bromide SN2 Attack on Methyl Group Coord1->SN2 Byproduct 4-Fluoro-2-methoxy- 6-methylphenol (Trace) Coord2->Byproduct Product 5-Fluoro-2-methoxy- 3-methylphenol (Major) SN2->Product

Mechanistic pathways dictating the regioselective BBr3 demethylation.

Experimental Methodologies

To ensure robust reproducibility, two orthogonal protocols are provided. Method A is ideal for rapid, small-to-medium scale synthesis, while Method B is preferred for scale-up or when acid-sensitive functional groups are present elsewhere on a more complex analog.

Method A: BBr₃-Mediated Selective Demethylation
  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve 5-fluoro-1,2-dimethoxy-3-methylbenzene (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Cryogenic Addition: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Introduction: Dropwise, add a 1.0 M solution of BBr₃ in DCM (1.05 eq, 10.5 mmol) via syringe over 15 minutes. Causality: Slow addition at cryogenic temperatures prevents localized exotherms that drive unwanted double-demethylation.

  • Reaction Progression: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • Self-Validation Checkpoint: Analyze via TLC (Hexanes/EtOAc 4:1). The starting material (R_f ~0.6) should disappear, replaced by a more polar spot (R_f ~0.3). Expose the TLC plate to aqueous FeCl₃; an intense color change confirms the presence of a free phenolic hydroxyl group. The absence of a baseline spot confirms catechol formation was avoided.

  • Quench & Workup: Re-cool to -78 °C and carefully quench with anhydrous methanol (5 mL) to destroy unreacted BBr₃, followed by water (20 mL). Extract with EtOAc (3 x 20 mL), wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Method B: Thiolate-Mediated Selective Demethylation
  • Preparation: In a dry flask under argon, suspend sodium ethanethiolate (NaSEt, 3.0 eq, 30 mmol) in anhydrous DMF (0.2 M).

  • Substrate Addition: Add 5-fluoro-1,2-dimethoxy-3-methylbenzene (1.0 eq, 10 mmol) to the suspension.

  • Thermal Activation: Heat the reaction mixture to 100 °C for 4 to 6 hours.

  • Self-Validation Checkpoint: The heterogeneous suspension will transition into a homogeneous, dark solution as the soluble phenoxide salt forms. This phenoxide's negative charge acts as an internal fail-safe, electrostatically repelling further thiolate attack and guaranteeing mono-selectivity.

  • Quench & Workup: Cool the mixture to room temperature. Acidify to pH 3 using 1M HCl (aq) to protonate the phenoxide. Extract heavily with MTBE (Methyl tert-butyl ether) (3 x 30 mL). Wash the organic layer with water (3 x 30 mL) to remove DMF, dry over MgSO₄, and concentrate. Purify via flash chromatography.

Workflow Start Starting Material: 5-Fluoro-1,2-dimethoxy-3-methylbenzene Split Select Method Start->Split CondA Method A: BBr3 (1.05 eq) DCM, -78°C to 0°C, 3h Split->CondA Lewis Acid CondB Method B: NaSEt (3.0 eq) DMF, 100°C, 4-6h Split->CondB Nucleophilic WorkupA 1. Quench: MeOH then H2O 2. Extract: EtOAc 3. Wash: Brine CondA->WorkupA WorkupB 1. Quench: 1M HCl (aq) 2. Extract: MTBE 3. Wash: Water (x3) CondB->WorkupB Purify Flash Chromatography (Hexanes/EtOAc) WorkupA->Purify WorkupB->Purify Product Target Compound: 5-Fluoro-2-methoxy-3-methylphenol Purify->Product

Orthogonal experimental workflows for selective mono-demethylation.

Quantitative Data & Method Comparison

ParameterMethod A: Lewis Acid (BBr₃)Method B: Nucleophile (NaSEt)
Reagent Stoichiometry 1.05 Equivalents3.0 Equivalents
Temperature Profile -78 °C to 0 °C100 °C (Reflux)
Reaction Time 2 - 3 Hours4 - 6 Hours
Primary Selectivity Steric-driven (C1-OMe)Steric-driven (C1-OMe)
Over-reaction Risk Moderate (Requires strict stoichiometry)Very Low (Self-limiting phenoxide)
Typical Yield 82 - 88%75 - 80%
Key Advantage Rapid, high-yielding, standard reagentsMilder on acid-sensitive groups, highly selective

References

  • Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU.[Link]

  • Node, M., et al. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry (RSC Publishing).[Link]

  • Karaman, R., et al. (2008). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Archives of Pharmacal Research, 31(3), 305-309.[Link]

Method

Application Note: Scalable Industrial Synthesis of 5-Fluoro-1,2-dimethoxy-3-methylbenzene via Continuous Flow Balz-Schiemann Process

Introduction and Strategic Rationale The incorporation of fluorine into aromatic systems is a foundational strategy in modern drug discovery and agrochemical development, primarily due to fluorine's ability to fine-tune...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The incorporation of fluorine into aromatic systems is a foundational strategy in modern drug discovery and agrochemical development, primarily due to fluorine's ability to fine-tune physicochemical and metabolic properties without significantly altering steric bulk[1]. 5-Fluoro-1,2-dimethoxy-3-methylbenzene (CAS: 91407-42-0) is a highly valued fluorinated building block[2][3].

Historically, the synthesis of fluoroarenes at an industrial scale relies on the Balz-Schiemann reaction. However, batch processing of this reaction presents severe safety and yield bottlenecks. The intermediate diazonium tetrafluoroborate salts are thermally unstable and prone to explosive decomposition. Furthermore, prolonged heating in batch reactors often leads to competitive nucleophilic aromatic substitution by water, generating undesired phenol byproducts.

To resolve these limitations, this application note details a continuous flow methodology . By leveraging microreactor technology, we achieve superior mass and heat transfer, minimizing the steady-state inventory of hazardous intermediates and strictly controlling the thermal decomposition environment.

Mechanistic Workflow & Process Design

The continuous flow synthesis is divided into two distinct kinetic regimes:

  • Diazotization (Low Temperature): 3,4-dimethoxy-5-methylaniline is reacted with sodium nitrite in the presence of tetrafluoroboric acid ( HBF4​ ). The rapid mixing in a micro-T-mixer prevents localized concentration gradients, suppressing the formation of triazene byproducts.

  • Thermal Dediazoniation (High Temperature): The stream is immediately passed into a heated residence coil. The rapid heat transfer initiates the extrusion of nitrogen gas ( N2​ ), collapsing the aryl cation which is instantaneously trapped by the BF4−​ counterion to form the C-F bond.

G A Amine in HBF4 C T-Mixer (0°C) A->C B NaNO2 (aq) B->C D Residence Coil (Diazotization) C->D Fast Mixing E Thermal Reactor (80°C) D->E ArN2+BF4- F In-line Quench (NaOH) E->F N2 gas + Product G 5-Fluoro-1,2-dimethoxy -3-methylbenzene F->G

Continuous flow Balz-Schiemann synthesis workflow.

Experimental Protocol: Continuous Flow Synthesis

System Prerequisites: The flow system must be constructed from perfluoroalkoxy alkane (PFA) or Hastelloy tubing to withstand the highly corrosive HBF4​ environment. A back-pressure regulator (BPR) set to 5 bar is required to keep the evolved N2​ gas in solution or controlled slug flow, preventing vapor lock in the thermal reactor.

Step-by-Step Methodology:
  • Precursor Preparation:

    • Solution A: Dissolve 3,4-dimethoxy-5-methylaniline (1.0 M) in 48% aqueous HBF4​ and methanol (3:1 v/v). The methanol acts as a co-solvent to prevent the precipitation of the diazonium salt.

    • Solution B: Prepare a 1.2 M aqueous solution of Sodium Nitrite ( NaNO2​ ).

    • Solution C: Prepare a 2.0 M aqueous solution of Sodium Hydroxide ( NaOH ) for in-line quenching.

  • System Priming: Prime the HPLC pumps with respective solvents and pressurize the system to 5 bar using the BPR. Set the cooling bath for the T-mixer to 0°C and the thermal reactor oil bath to 80°C.

  • Diazotization: Pump Solution A (1.0 mL/min) and Solution B (1.0 mL/min) into a PFA T-mixer submerged in the 0°C bath. The stream enters a 2 mL PFA residence coil (1 min residence time) to ensure complete diazotization.

  • Thermal Decomposition: The stream directly enters a 10 mL Hastelloy coil submerged in the 80°C bath (5 min residence time). Causality Note: The rapid transition from 0°C to 80°C forces instantaneous N2​ extrusion, outcompeting the slower nucleophilic attack by water, thereby maximizing the fluorination yield.

  • In-line Quenching & Phase Separation: The reactor effluent meets Solution C at a secondary T-mixer to neutralize excess HBF4​ . The biphasic mixture is collected, extracted with ethyl acetate, dried over MgSO4​ , and concentrated under reduced pressure.

  • Purification: The crude product is purified via short-path distillation (b.p. optimization required based on vacuum) to yield pure 5-Fluoro-1,2-dimethoxy-3-methylbenzene.

Quantitative Process Evaluation

The transition from batch to continuous flow yields significant improvements in both safety and efficiency. The table below summarizes the critical process parameters and outcomes.

ParameterTraditional Batch ProcessContinuous Flow ProcessCausality / Advantage
Reaction Time 4 - 6 hours6 minutesRapid heat transfer in microchannels accelerates kinetics.
Operating Temp (Decomp) Reflux (~100°C)80°C (Pressurized)Pressurization allows lower temps, reducing tar formation.
Isolated Yield 55 - 62%86 - 89% Suppression of phenol byproduct via rapid N2​ extrusion.
Space-Time Yield (STY) < 0.1 kg / L·h> 1.2 kg / L·h Continuous throughput drastically reduces equipment footprint.
Safety Profile High Risk (Accumulation)Low RiskMinimal steady-state inventory of explosive diazonium salts.

Downstream Considerations: Hydrodefluorination Risks

When utilizing 5-Fluoro-1,2-dimethoxy-3-methylbenzene in subsequent drug development cross-coupling steps (e.g., Suzuki or Buchwald-Hartwig couplings), researchers must be acutely aware of catalytic hydrodefluorination.

While the C-F bond is exceptionally strong, specific palladium-catalyzed conditions can trigger unwanted hydrodehalogenation[1]. If downstream steps involve palladium on carbon (Pd/C) or specific heterodimetallic complexes under reducing conditions, the fluorine atom may be cleaved, reverting the molecule to 1,2-dimethoxy-3-methylbenzene. Process chemists must carefully screen ligands (e.g., avoiding highly electron-rich, sterically unhindered phosphines if reductive conditions are present) to ensure the integrity of the fluoroarene is maintained during subsequent functionalizations.

References

  • Appchem Catalog: (5-Fluoro-2,3-dimethoxyphenyl)methanol | 1378794-80-9 | C9H11FO3. Appchem.
  • BLD Pharm: 4'-Fluoro-3,4,5-trimethoxy-1,1'-biphenyl | 5-Fluoro-1,2-dimethoxy-3-methylbenzene. BLD Pharm.
  • ResearchGate: Palladium-Catalyzed Hydrodefluorination of Fluoroarenes. ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Fluoro-1,2-dimethoxy-3-methylbenzene

Welcome to the Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic and procedural challenges associated with synthesizing 5-Fluoro-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic and procedural challenges associated with synthesizing 5-Fluoro-1,2-dimethoxy-3-methylbenzene. Due to the electron-rich nature of the dimethoxy-methylbenzene core, standard fluorination protocols often fail. This guide provides field-proven, self-validating workflows to ensure high-yield, regioselective fluorination.

Part 1: Strategic Route Selection

Q: Why is my direct fluorination of 1,2-dimethoxy-3-methylbenzene with Selectfluor yielding complex mixtures and low amounts of the target compound? A: When working with electron-rich dialkoxybenzenes (such as veratrole derivatives), direct electrophilic fluorination using reagents like Selectfluor rarely follows a clean Electrophilic Aromatic Substitution (EAS) pathway. Mechanistically, Selectfluor can act as a single-electron oxidant, converting the electron-rich arene into a radical cation. This intermediate is highly susceptible to nucleophilic attack by nitrogenous byproducts (such as the DABCO-derived framework of Selectfluor), leading to arene amination rather than fluorination[1]. Furthermore, the competing ortho/para directing effects of the methoxy and methyl groups result in a messy mixture of regioisomers.

Q: Why is the Balz-Schiemann reaction the preferred authoritative route for this molecule? A: The Balz-Schiemann reaction provides absolute regiocontrol by utilizing an amine precursor (3,4-dimethoxy-5-methylaniline) that dictates the exact position of the incoming fluorine atom[2]. By converting the amine into a diazonium tetrafluoroborate salt, you establish a highly predictable SN1-type thermal decomposition pathway. The diazonium group is an excellent leaving group, expelling nitrogen gas to form a localized aryl cation, which is immediately trapped by the counterion's fluoride to yield the target compound[2].

Part 2: Experimental Workflow & Protocol

Q: What is the optimized, step-by-step protocol for the Balz-Schiemann synthesis of 5-Fluoro-1,2-dimethoxy-3-methylbenzene? A: To ensure a self-validating and reproducible system, follow this standardized two-stage methodology.

Stage 1: Diazotization and Isolation

  • Dissolution: Suspend 3,4-dimethoxy-5-methylaniline (1.0 eq) in a 48% aqueous solution of tetrafluoroboric acid (HBF₄) (3.0 eq).

  • Cooling: Chill the reaction vessel to 0–5 °C using an ice-salt bath.

  • Nitrosation: Slowly add a cold aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise. Causality Note: Maintaining the internal temperature strictly below 5 °C prevents the premature thermal decomposition of the forming diazonium species.

  • Precipitation: Stir for 30 minutes. The diazonium tetrafluoroborate salt will precipitate as a crystalline solid.

  • Isolation: Filter the salt cold. Wash sequentially with minimal ice-cold water, cold ethanol, and copious amounts of anhydrous diethyl ether to strip away residual acid and organic impurities.

  • Desiccation (Critical): Dry the salt in a vacuum desiccator over P₂O₅ overnight. Self-Validation Check: The salt must be a free-flowing powder before proceeding; any clumping indicates residual moisture which will ruin the next step.

Stage 2: Solvent-Assisted Thermal Decomposition

  • Suspension: Suspend the strictly anhydrous diazonium salt in anhydrous chlorobenzene (10 mL/g of salt).

  • Decomposition: Heat the suspension gradually to 70–80 °C. Monitor the evolution of N₂ and BF₃ gas via a bubbler.

  • Completion: Once gas evolution ceases (typically 1–2 hours), cool to room temperature.

  • Workup: Neutralize the mixture with saturated aqueous NaHCO₃, extract with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate) to yield pure 5-Fluoro-1,2-dimethoxy-3-methylbenzene.

Part 3: Troubleshooting Yield Drops & Side Reactions

Q: My LC-MS shows a significant amount of phenol byproduct (3,4-dimethoxy-5-methylphenol). How do I prevent this? A: Phenol formation is a direct consequence of the SN1 mechanism inherent to the Balz-Schiemann reaction[2]. During thermal decomposition, a highly reactive aryl cation intermediate is generated. If there is any residual water trapped in the diazonium salt crystal lattice, H₂O will outcompete the BF₄⁻ counterion as a nucleophile, trapping the cation to form a phenol. Solution: This is entirely a moisture-driven failure. Ensure absolute desiccation of the diazonium salt in a high-vacuum desiccator over a strong desiccant for at least 24 hours prior to decomposition.

Q: The thermal decomposition step is producing a black, tarry residue and my yield is under 40%. What is the mechanistic cause and solution? A: You are likely performing the thermal decomposition "neat" (without solvent). While traditional Balz-Schiemann reactions are often run neat, electron-rich substrates like dimethoxy-methylbenzenes form highly stabilized, yet extremely reactive, aryl cations. In a neat melt, these cations undergo rapid intermolecular side reactions (polymerization and tarring) with unreacted diazonium species or the newly formed fluorinated product[3]. Solution: Transition to a solvent-assisted decomposition [3]. Suspending the salt in a non-polar, high-boiling solvent like chlorobenzene or hexane dilutes the reactive intermediates, suppressing intermolecular collisions while facilitating excellent heat dissipation.

Quantitative Performance Data

To validate the troubleshooting steps above, compare the expected yields and byproduct profiles across different methodologies:

Synthesis MethodKey Reagents / ConditionsAverage Yield (%)Major ByproductsTroubleshooting Verdict
Direct Fluorination Selectfluor, CH₃CN, RT< 15%Amination adducts, regioisomersNot recommended for dialkoxybenzenes.
Neat Balz-Schiemann HBF₄, NaNO₂, Heat (Neat)35 – 45%Tarry polymers, PhenolsProne to severe thermal degradation.
Solvent-Assisted Balz-Schiemann HBF₄, NaNO₂, Chlorobenzene, 80°C75 – 85%Trace Phenols (if wet)Optimal Method. Excellent heat transfer.
Photochemical Balz-Schiemann HBF₄, NaNO₂, UV Irradiation, RT80 – 88%NoneExcellent alternative for heat-sensitive salts.

Part 4: Visualizing the Process

Mechanism A 3,4-Dimethoxy-5-methylaniline B Nitrosonium Ion (NO+) Attack A->B NaNO2, HBF4, 0°C C Diazonium Tetrafluoroborate Salt B->C Precipitation D Thermal Decomposition (-N2) C->D Heat (70-80°C) E Aryl Cation Intermediate D->E SN1 Pathway F Fluoride Capture (from BF4-) E->F BF3 Release G 5-Fluoro-1,2-dimethoxy-3-methylbenzene F->G Final Product

Figure 1: Mechanistic pathway of the Balz-Schiemann reaction for targeted fluorination.

Troubleshooting Start Low Yield of Target Fluoride? Q1 Are phenol byproducts present? Start->Q1 Q2 Is there heavy tar formation? Start->Q2 Sol1 Dry diazonium salt thoroughly in vacuum desiccator Q1->Sol1 Yes (Moisture Issue) Sol2 Switch from neat heating to chlorobenzene solvent Q2->Sol2 Yes (Thermal Degradation) Sol3 Avoid Selectfluor; Use Balz-Schiemann Q2->Sol3 No, using direct fluorination

Figure 2: Decision tree for troubleshooting low reaction yields during synthesis.

References

  • Title: Balz-Schiemann Reaction: Mechanism, Formula & Uses Source: Allen URL: [Link]

  • Title: Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions Source: ACS Omega URL: [Link]

  • Title: Arene Amination Instead of Fluorination: Substitution Pattern Governs the Reactivity of Dialkoxybenzenes with Selectfluor Source: NSF PAR (Journal of Organic Chemistry) URL: [Link]

Sources

Optimization

troubleshooting low conversion rates in 5-Fluoro-1,2-dimethoxy-3-methylbenzene coupling

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the late-stage functionalization of highly substituted, sterically congeste...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the late-stage functionalization of highly substituted, sterically congested arenes.

5-Fluoro-1,2-dimethoxy-3-methylbenzene (CAS: 91407-42-0) presents a unique dual-challenge in cross-coupling: extreme steric hindrance blocking C-H activation at the C4/C6 positions, and a thermodynamically inert C-F bond at the C5 position. This guide deconstructs the causality behind low conversion rates and provides field-proven, self-validating protocols to rescue your coupling reactions.

FAQ & Troubleshooting: C-H Functionalization (Positions C4 & C6)

Q: My standard Ir-catalyzed C-H borylation using[Ir(OMe)(cod)]₂ and dtbpy yields <5% conversion with 5-Fluoro-1,2-dimethoxy-3-methylbenzene. Why is the catalyst failing? A: The failure is rooted in transition-state steric clash. Your substrate is a 1,2,3,5-tetrasubstituted arene. The available C-H bonds (C4 and C6) are flanked by bulky substituents (Methyl/Fluoro and Fluoro/Methoxy). The standard Ir/dtbpy complex is too sterically demanding to achieve the necessary geometry for oxidative addition into these congested C-H bonds.

Troubleshooting Strategy: You must alter the electronic and steric environment of the catalytic pocket. Recent advancements demonstrate that substituting the iridium system with a Platinum-based catalyst significantly increases tolerance for sterically congested 1,3,5-trisubstituted arenes[1]. Alternatively, if you must use Iridium, the addition of a catalytic amount of potassium tert-butoxide (t-BuOK) has been shown to cause remarkable rate acceleration in sterically hindered C(sp³)-H and C(sp²)-H borylations[2]. The t-BuOK facilitates a more efficient turnover-limiting step by modulating the basicity and coordination environment.

FAQ & Troubleshooting: C-F Bond Activation (Position C5)

Q: I am attempting a direct cross-coupling at the C5 position via C-F activation using Pd(PPh₃)₄, but I only recover starting material. How do I initiate cleavage? A: Palladium is generally ineffective for unactivated C-F bonds because the C-F bond dissociation energy (~116 kcal/mol) is too high for Pd(0) to undergo oxidative addition. Palladium's larger atomic radius and lower electropositivity prevent sufficient back-donation into the C-F σ* orbital.

Troubleshooting Strategy: Transition to a Nickel(0) or Cobalt(II) catalytic system. Nickel catalysts equipped with Secondary Phosphine Oxide (SPO) ligands excel at activating inert C-F bonds for C(sp²)–C(sp³) cross-couplings under mild conditions[3]. If you are performing a biaryl coupling, a Cobalt-catalyzed system (CoCl₂/DMPU) utilizing substoichiometric Ti(OEt)₄ as a Lewis acid is highly effective. The Ti(OEt)₄ coordinates to the fluorine lone pairs, weakening the C-F bond and lowering the activation barrier for Co insertion, completely eliminating the need for expensive phosphine or NHC ligands[4].

Q: During Ni-catalyzed C-F activation, I see significant defluorination (reduction) rather than the desired cross-coupled product. How do I suppress this? A: Defluorination is a common side reaction caused by β-hydride elimination from the transmetalating agent or solvent, followed by reductive elimination of Ar-H. Troubleshooting Strategy: Avoid Grignard reagents with β-hydrogens if possible. If unavoidable, strictly maintain temperatures below 0 °C during transmetalation, or switch to the aforementioned Co/Ti(OEt)₄ system, which heavily favors the cross-coupling pathway over background reduction[4].

Mechanistic Workflows & Decision Matrices

DecisionTree A 5-Fluoro-1,2-dimethoxy- 3-methylbenzene B1 Pathway A: C-H Borylation (C4/C6) A->B1 Ir/Pt Catalysis B2 Pathway B: C-F Activation (C5) A->B2 Ni/Co Catalysis C1 Issue: Steric Clash Low Conversion B1->C1 C2 Issue: High BDE (~116 kcal/mol) No Oxidative Addition B2->C2 D1 Solution: Add t-BuOK or Switch to Pt-Catalyst C1->D1 Overcome Sterics D2 Solution: Ni(0)/SPO Ligand or CoCl2 + Ti(OEt)4 C2->D2 Lower Activation Energy

Decision matrix for troubleshooting coupling pathways of 5-Fluoro-1,2-dimethoxy-3-methylbenzene.

Mechanism N1 1. Active Catalyst Ni(0) + SPO Ligand N2 2. Oxidative Addition C-F Cleavage at C5 N1->N2 Ar-F N3 3. Transmetalation Ar'-MgX inserts N2->N3 N4 4. Reductive Elimination Product Ar-Ar' N3->N4 -MgXF N4->N1 Turnover

Catalytic cycle of Ni-catalyzed C-F activation using Secondary Phosphine Oxide (SPO) ligands.

Quantitative Data & Optimization Metrics

Coupling TypeTarget PositionStandard Conditions (Yield)Optimized Conditions (Yield)Key Additive / Ligand
C-H Borylation C4 / C6Ir/dtbpy (< 5%)Pt-Catalyst (> 75%)Pt-based complex[1]
C-H Borylation C4 / C6Ir/dtbpy (< 5%)Ir/dtbpy + t-BuOK (> 80%)10 mol% t-BuOK[2]
C-F Alkylation C5Pd(PPh₃)₄ (0%)Ni(0)/SPO (> 80%)SPO Ligand[3]
C-F Arylation C5Ni(cod)₂/NHC (~30%)CoCl₂/DMPU (> 85%)40 mol% Ti(OEt)₄[4]

Self-Validating Experimental Protocols

Protocol A: Accelerated C-H Borylation at Sterically Congested Positions

Objective: Overcome transition-state steric clash at C4/C6 using base-acceleration.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 5-Fluoro-1,2-dimethoxy-3-methylbenzene (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.5 equiv), and t-BuOK (10 mol%)[2].

  • Catalyst Assembly: Add [Ir(OMe)(cod)]₂ (3 mol%) and dtbpy (6 mol%) dissolved in anhydrous CPME (cyclopentyl methyl ether).

    • Causality: CPME provides a higher boiling point for thermal activation while maintaining excellent solubility for the highly reactive, electron-rich Ir-tBuO active species.

  • Reaction: Seal the flask, remove from the glovebox, and stir at 80 °C for 16 hours.

  • Validation Checkpoint: Perform GC-FID on a 20 µL aliquot. A shift from the starting material peak to a higher retention time, coupled with a mass increase of +126 Da (Bpin addition) via GC-MS, validates successful C-H cleavage and boron insertion.

Protocol B: Co-Catalyzed C-F Activation / Biaryl Coupling

Objective: Cleave the inert C5 C-F bond without expensive ligands via Lewis acid assistance.

  • Preparation: In a glovebox, combine 5-Fluoro-1,2-dimethoxy-3-methylbenzene (1.0 equiv), CoCl₂ (5 mol%), and DMPU (1.2 equiv) in a 20 mL reaction vial[4].

  • Lewis Acid Activation: Add anhydrous THF, followed by the dropwise addition of Ti(OEt)₄ (40 mol%).

    • Causality: Ti(OEt)₄ acts as a highly specific Lewis acid, pre-coordinating to the fluorine atom. This withdraws electron density, weakening the 116 kcal/mol C-F bond and enabling Co insertion[4].

  • Transmetalation: Slowly add the aryl Grignard reagent (ArMgBr, 1.5 equiv) at 0 °C. Keeping the temperature low prevents rapid background homocoupling of the Grignard reagent.

  • Reaction: Warm to room temperature and stir for 12 hours.

  • Validation Checkpoint: Quench a 50 µL aliquot with 1M HCl. ¹⁹F NMR of the crude mixture must show the complete disappearance of the characteristic aryl-fluoride signal (typically between -115 to -125 ppm), validating total C-F bond consumption.

References

  • C–H Functionalization at Sterically Congested Positions by the Platinum-Catalyzed Borylation of Arenes. Journal of the American Chemical Society.1

  • Iridium-catalysed borylation of sterically hindered C(sp³)-H bonds: remarkable rate acceleration by a catalytic amount of potassium tert-butoxide. OA Monitor Ireland / JACS.2

  • C–F Activation for C(sp²)–C(sp³) Cross-Coupling by a Secondary Phosphine Oxide (SPO)-Nickel Complex. ACS Publications.3

  • Cobalt-Catalyzed Biaryl Couplings via C–F Bond Activation in the Absence of Phosphine or NHC Ligands. ACS Publications.4

Sources

Troubleshooting

Technical Support Center: Minimizing Regioisomeric Byproducts in the Synthesis of 5-Fluoro-1,2-dimethoxy-3-methylbenzene

Welcome to the dedicated technical support guide for the synthesis of 5-Fluoro-1,2-dimethoxy-3-methylbenzene. This resource is tailored for researchers, scientists, and professionals in drug development who are navigatin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of 5-Fluoro-1,2-dimethoxy-3-methylbenzene. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of aromatic fluorination. The formation of regioisomeric byproducts is a frequent challenge in the synthesis of this and similar substituted aromatic compounds. This guide provides in-depth, evidence-based troubleshooting strategies and detailed protocols to help you optimize your reaction conditions and maximize the yield of the desired isomer.

Frequently Asked Questions (FAQs)

Q1: I am observing a mixture of fluoro-isomers in my synthesis of 5-Fluoro-1,2-dimethoxy-3-methylbenzene. What are the likely regioisomeric byproducts and why do they form?

A1: In the electrophilic fluorination of 1,2-dimethoxy-3-methylbenzene (3-methylveratrole), the primary directing influence comes from the two methoxy groups and the methyl group. All three are activating, ortho, para-directing groups.[1][2] This leads to a complex regiochemical outcome. The potential regioisomers are:

  • 5-Fluoro-1,2-dimethoxy-3-methylbenzene (Desired Product): Fluorination occurs para to the 2-methoxy group and ortho to the 1-methoxy group.

  • 4-Fluoro-1,2-dimethoxy-3-methylbenzene: Fluorination occurs ortho to the 2-methoxy group and meta to the 1-methoxy and methyl groups.

  • 6-Fluoro-1,2-dimethoxy-3-methylbenzene: Fluorination occurs ortho to the 1-methoxy group and meta to the 2-methoxy and methyl groups.

The formation of these byproducts is governed by the interplay of electronic and steric effects of the substituents on the aromatic ring.[1] The electron-donating nature of the methoxy and methyl groups increases the electron density at the ortho and para positions, making them susceptible to electrophilic attack.[2]

Q2: How does the choice of fluorinating agent impact the regioselectivity of the reaction?

A2: The choice of fluorinating agent is critical in controlling regioselectivity. Highly reactive fluorinating agents can exhibit lower selectivity, leading to a broader distribution of isomers.[1]

  • Electrophilic Fluorinating Agents: Reagents like Selectfluor® (F-TEDA-BF4) are commonly used for their relative stability and ease of handling.[1] However, their reactivity can still lead to mixtures of isomers. The regioselectivity with these reagents is highly substrate-dependent.

  • Nucleophilic Fluorinating Agents: In a multi-step synthesis, a nucleophilic approach might offer better control. This would involve converting the starting material to an aryl halide or triflate, followed by nucleophilic fluorination using a fluoride source like KF or CsF, often with a palladium catalyst. The regioselectivity is then determined by the position of the leaving group.[3]

Q3: My reaction is producing a significant amount of the 4-fluoro and 6-fluoro isomers. What adjustments can I make to the reaction conditions to favor the 5-fluoro isomer?

A3: To enhance the formation of the 5-fluoro isomer, consider the following modifications:

  • Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and the reactivity of the fluorinating agent.[1] Experimenting with a range of solvents, from polar aprotic (e.g., acetonitrile) to nonpolar (e.g., dichloromethane), can alter the isomer ratio.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.[1][4] Conversely, in some cases, thermodynamic equilibrium at higher temperatures might favor the desired isomer. A systematic temperature screen is recommended.

  • Catalysis: For less activated systems, transition metal catalysis, particularly with palladium, can enable nucleophilic fluorination with high regioselectivity, dictated by the position of a pre-installed leaving group.[3]

Troubleshooting Guide: A Deeper Dive

Problem: Poor Regioselectivity in Electrophilic Fluorination

If you are observing an unfavorable mixture of regioisomers, a systematic approach to troubleshooting is necessary.

G start Poor Regioselectivity Observed reagent Evaluate Fluorinating Agent start->reagent conditions Optimize Reaction Conditions start->conditions strategy Consider Alternative Synthetic Strategy start->strategy purification Optimize Purification Method start->purification milder_reagent Switch to a Milder Reagent (e.g., Selectfluor®) reagent->milder_reagent temp Screen Reaction Temperature (Low to High) conditions->temp solvent Screen Solvents of Varying Polarity conditions->solvent nucleophilic Nucleophilic Fluorination via Aryl Halide/Triflate strategy->nucleophilic end Desired Isomer Purity Achieved milder_reagent->end temp->end solvent->end nucleophilic->end hplc Preparative HPLC purification->hplc crystallization Recrystallization purification->crystallization hplc->end crystallization->end

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Troubleshooting Steps:
  • Re-evaluate the Fluorinating Agent: If using a highly reactive agent, consider switching to a milder one like Selectfluor®.[1] The reduced reactivity may lead to greater discrimination between the electronically similar positions on the aromatic ring.

  • Systematic Optimization of Reaction Conditions:

    • Temperature Screening: Begin with a low temperature (e.g., 0 °C or -20 °C) and gradually increase it. Monitor the isomer ratio at each temperature point using GC-MS or LC-MS.

    • Solvent Screening: Test a variety of solvents with different polarities. Acetonitrile is a common starting point for reactions with Selectfluor®.[1] Consider exploring solvents like dichloromethane, ethyl acetate, or even more polar options like DMF, while being mindful of potential side reactions.

  • Alternative Synthetic Strategies:

    • Directed Ortho-Metalation followed by Fluorination: This strategy can provide excellent regiocontrol. It involves using a directing group to deprotonate a specific ortho position with a strong base (e.g., n-BuLi), followed by quenching with an electrophilic fluorine source.

    • Nucleophilic Aromatic Substitution (SNA_r): This is a powerful method for introducing fluorine with high regioselectivity. The key is to synthesize a precursor with a good leaving group (e.g., -Cl, -Br, -OTf) at the desired 5-position. Subsequent reaction with a fluoride salt (e.g., KF, CsF) will yield the target molecule.

Problem: Difficulty in Separating Regioisomers

Regioisomers often have very similar physical properties, making their separation challenging.

  • Chromatography:

    • Column Chromatography: Standard silica gel chromatography may not be sufficient. Experiment with different solvent systems, including mixtures of hexanes and ethyl acetate, or dichloromethane and methanol. Sometimes, adding a small amount of a polar modifier like triethylamine can improve separation.

    • Preparative HPLC: This is often the most effective method for separating closely related isomers.[5] Both normal-phase and reverse-phase HPLC should be considered.

  • Crystallization: If the product is a solid, fractional crystallization from various solvents can be an effective purification technique. Seeding with a pure crystal of the desired isomer can sometimes promote its selective crystallization.

Experimental Protocols

Protocol 1: Electrophilic Fluorination with Selectfluor®

This protocol provides a general starting point for the electrophilic fluorination of 1,2-dimethoxy-3-methylbenzene. Optimization will likely be required.

  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-dimethoxy-3-methylbenzene (1.0 mmol) in anhydrous acetonitrile (10 mL).

  • Reagent Addition: Add Selectfluor® (1.1 mmol, 1.1 equivalents) to the solution in one portion at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction and the formation of isomers by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to isolate the desired 5-fluoro isomer.

Protocol 2: Nucleophilic Fluorination via an Aryl Bromide (Hypothetical Route)

This protocol outlines a potential multi-step nucleophilic approach.

Step 1: Regioselective Bromination of 1,2-dimethoxy-3-methylbenzene to 5-Bromo-1,2-dimethoxy-3-methylbenzene

(This step would require specific conditions to achieve the desired regioselectivity, which may need to be developed).

Step 2: Palladium-Catalyzed Nucleophilic Fluorination

  • Preparation: In a glovebox, combine 5-Bromo-1,2-dimethoxy-3-methylbenzene (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)2, 2 mol%), a suitable ligand (e.g., a biarylphosphine ligand, 4 mol%), and a fluoride source (e.g., CsF, 2.0 equivalents) in a dry reaction vial.

  • Reaction: Add a dry, degassed solvent (e.g., toluene or dioxane, 5 mL). Seal the vial and heat the reaction mixture to the desired temperature (typically 80-120 °C). Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Quantitative Data Summary

The following table provides a hypothetical comparison of different conditions and their potential impact on the isomer ratio in the electrophilic fluorination of 1,2-dimethoxy-3-methylbenzene. These values are illustrative and will vary depending on the specific experimental setup.

Condition Solvent Temperature (°C) 5-Fluoro Isomer (%) 4-Fluoro Isomer (%) 6-Fluoro Isomer (%)
A Acetonitrile25602515
B Acetonitrile0702010
C Dichloromethane25553015
D Dichloromethane0652510

Visualizing Reaction Pathways

G start 1,2-dimethoxy-3-methylbenzene electrophilic Electrophilic Fluorination (e.g., Selectfluor®) start->electrophilic nucleophilic Multi-step Nucleophilic Fluorination start->nucleophilic isomers Mixture of Regioisomers (4-F, 5-F, 6-F) electrophilic->isomers bromination Regioselective Bromination nucleophilic->bromination bromo_intermediate 5-Bromo-1,2-dimethoxy-3-methylbenzene bromination->bromo_intermediate pd_fluorination Pd-catalyzed Fluorination (e.g., CsF) bromo_intermediate->pd_fluorination product 5-Fluoro-1,2-dimethoxy-3-methylbenzene pd_fluorination->product

Caption: Synthetic pathways to 5-Fluoro-1,2-dimethoxy-3-methylbenzene.

References

  • BenchChem. (n.d.). Technical Support Center: Overcoming Regioselectivity Challenges in Fluorination.
  • ResearchGate. (2026, January 18). Elucidating the Origin of Regioselectivity in Palladium-Catalyzed Aromatic Fluorination: Mechanistic Investigation and Microkinetic Analysis.
  • ACS Publications. (2014, July 4). Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters.
  • MDPI. (2025, July 8). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
  • BenchChem. (n.d.). Troubleshooting Common Problems in Quinoxaline Synthesis.
  • YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions.
  • Reddit. (2021, May 7). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. r/OrganicChemistry.

Sources

Optimization

Technical Support Center: A Guide to Preventing Oxidative Degradation of 5-Fluoro-1,2-dimethoxy-3-methylbenzene

Welcome to the technical support center for 5-Fluoro-1,2-dimethoxy-3-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals who handle and store this valuable aromatic compo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-Fluoro-1,2-dimethoxy-3-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals who handle and store this valuable aromatic compound. Our goal is to provide you with a deep understanding of its stability challenges and equip you with field-proven protocols to ensure its integrity over time.

Introduction: The Challenge of Stability

5-Fluoro-1,2-dimethoxy-3-methylbenzene is a substituted aromatic ether with significant potential in synthetic chemistry and pharmaceutical development. However, its chemical structure—specifically the presence of two electron-donating methoxy groups—renders the aromatic ring highly susceptible to oxidative degradation. This process can lead to the formation of colored impurities and a decrease in assay, compromising experimental results and the quality of downstream products. This guide provides a comprehensive framework for understanding, preventing, and troubleshooting this degradation.

Section 1: Understanding the Degradation Pathway

A foundational understanding of the "why" behind the degradation is critical for effective prevention.

Q: What makes 5-Fluoro-1,2-dimethoxy-3-methylbenzene susceptible to oxidation?

A: The susceptibility of this molecule to oxidation is primarily due to the electronic properties of its substituents. The two methoxy (-OCH₃) groups and the methyl (-CH₃) group are electron-donating, which increases the electron density of the benzene ring. This enriched electron density makes the molecule more easily oxidized compared to unsubstituted benzene.

The mechanism for the oxidation of similar 1,4-dimethoxybenzenes often involves an initial one-electron oxidation to form a radical cation.[1][2] This highly reactive intermediate can then undergo further reactions, often with trace amounts of water or other nucleophiles, eventually leading to the formation of quinone-type byproducts, which are frequently colored. While the electron-withdrawing fluorine atom does increase the molecule's oxidation potential compared to a non-fluorinated analogue, the strong activating effects of the two methoxy groups are dominant.[3][4]

G cluster_main Proposed Initial Step of Oxidative Degradation parent 5-Fluoro-1,2-dimethoxy-3-methylbenzene radical_cation Radical Cation Intermediate (Highly Reactive) parent->radical_cation - e⁻ oxidant Oxidant (e.g., O₂) degradation_products Degradation Products (e.g., Quinone-like species) radical_cation->degradation_products products Further Reactions (e.g., with H₂O, O₂)

Caption: Proposed initial step of oxidative degradation.

Section 2: Recommended Storage & Handling Protocols

To prevent degradation, strict control over the compound's environment is necessary. The following protocols are divided into standard (short-term) and long-term storage recommendations.

Q: What are the ideal short-term and long-term storage conditions?

A: The ideal conditions depend on the intended duration of storage. For all storage, the compound should be in a tightly sealed container to prevent moisture ingress.

Parameter Standard Storage (Short-Term, < 3 months) Long-Term Storage (> 3 months) Rationale
Temperature 2-8 °C (Refrigerated)≤ -20 °C (Frozen)Reduces the kinetic rate of oxidative reactions.
Atmosphere Standard Air (in a tightly sealed vial)Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, a key reactant in the degradation pathway.[5]
Light Amber Vial / Protection from LightAmber Vial / Protection from LightPrevents potential light-induced radical formation.
Additives None requiredAntioxidant (e.g., BHT) recommendedScavenges free radicals that initiate the oxidation cascade.[6][7]
Experimental Protocol 2.1: Long-Term Storage Under an Inert Atmosphere

This protocol describes the "headspace exchange" method to create an oxygen-free environment for storage.

Materials:

  • Vial containing 5-Fluoro-1,2-dimethoxy-3-methylbenzene

  • Source of high-purity argon or nitrogen gas with a regulator

  • Needle and tubing assembly for gas delivery

  • Septum-cap for the vial

  • Parafilm or other sealing tape

Procedure:

  • Preparation: Ensure the compound is in a clean, dry vial equipped with a PTFE-lined septum cap.

  • Purging Setup: Attach a sterile needle to the tubing from the inert gas source. Insert a second "vent" needle through the septum to allow displaced air to escape.

  • Inert Gas Flush: Set the gas regulator to a gentle flow (e.g., 1-2 psi). Insert the gas inlet needle through the septum, ensuring its tip is above the surface of the compound.

  • Headspace Exchange: Allow the inert gas to flow gently for 2-3 minutes to thoroughly flush the air from the vial's headspace.

  • Sealing: While the inert gas is still flowing, remove the vent needle first, then the gas inlet needle. This maintains a positive pressure of inert gas inside the vial.

  • Final Seal: Immediately wrap the cap-vial interface with Parafilm to ensure a long-lasting seal.

  • Storage: Label the vial clearly, indicating it is stored under an inert atmosphere, and place it in a freezer at ≤ -20 °C, protected from light.

Experimental Protocol 2.2: Incorporating an Antioxidant for Enhanced Stability

For maximum protection, especially if the compound will be handled frequently, adding a radical-scavenging antioxidant is recommended.

Materials:

  • 5-Fluoro-1,2-dimethoxy-3-methylbenzene

  • Butylated hydroxytoluene (BHT) or other suitable hindered phenolic antioxidant

  • High-purity solvent (if the compound is to be stored in solution), pre-sparged with argon or nitrogen

  • Analytical balance

Procedure:

  • Determine Concentration: A typical concentration for BHT is 0.01% to 0.1% (w/w or w/v). For a 1 gram sample of the primary compound, this corresponds to 0.1 mg to 1.0 mg of BHT.

  • Addition to Solid: If storing as a solid, weigh the appropriate amount of BHT and add it directly to the vial containing 5-Fluoro-1,2-dimethoxy-3-methylbenzene. Mix gently to distribute.

  • Addition to Solution: If storing as a solution, dissolve both the primary compound and the calculated amount of BHT in the desired volume of deoxygenated solvent.

  • Inert Atmosphere: Proceed with packaging the sample under an inert atmosphere as described in Protocol 2.1 .

  • Storage: Store the stabilized compound at the appropriate temperature (≤ -20 °C), protected from light.

Section 3: Troubleshooting Guide: Detecting and Managing Degradation

Even with precautions, it is essential to have a workflow for quality control and troubleshooting.

Q: How can I tell if my sample has started to degrade?

A: The first signs of degradation are often visual.

  • Color Change: Pure 5-Fluoro-1,2-dimethoxy-3-methylbenzene should be a colorless to very pale yellow liquid or solid. The development of a distinct yellow, brown, or pink hue is a strong indicator of impurity formation.

  • Insolubility: If the compound was previously soluble in a specific solvent and now shows haziness or particulate matter, degradation products may be present.

For a definitive assessment, analytical methods are required.

G cluster_workflow Troubleshooting & QC Workflow start Suspect Degradation? (e.g., color change) visual_check Visual Inspection start->visual_check analytical_qc Perform Analytical QC (GC-MS or LC-MS) visual_check->analytical_qc compare Compare to Reference Standard analytical_qc->compare decision Degradation Confirmed? compare->decision ok Material is OK Review Storage Protocols decision->ok No not_ok Material is Degraded Implement Corrective Action decision->not_ok Yes action Corrective Action: 1. Re-purify if possible. 2. Discard if necessary. 3. Implement stricter storage (Protocols 2.1 & 2.2). not_ok->action

Caption: Troubleshooting and QC workflow for suspected degradation.

Experimental Protocol 3.1: Analytical Workflow for Quality Control via GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for assessing purity and identifying potential degradation products.[8][9]

Materials:

  • GC-MS instrument with a suitable non-polar or mid-polar capillary column (e.g., DB-5ms).

  • High-purity helium carrier gas.

  • Volatile solvent (e.g., ethyl acetate, dichloromethane).

  • Microsyringe.

  • Vial with the sample to be tested.

  • Vial with a reference standard (a new, unopened sample or one with a confirmed certificate of analysis).

Procedure:

  • Sample Preparation: Prepare a dilute solution of both the test sample and the reference standard in the same solvent (e.g., 1 mg/mL).

  • Instrument Setup:

    • Inlet Temperature: ~250 °C.

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.

    • MS Source Temperature: ~230 °C.

    • Scan Range: 40-400 m/z.

  • Injection: Inject 1 µL of the reference standard solution to establish the retention time and mass spectrum of the pure compound.

  • Analysis of Test Sample: Inject 1 µL of the test sample solution using the same method.

  • Data Interpretation:

    • Purity Check: Compare the chromatograms. The appearance of new peaks in the test sample that are not present in the reference standard indicates the presence of impurities. Integrate the peak areas to estimate the purity (% area).

    • Impurity Identification: Analyze the mass spectrum of any new peaks. Oxidative degradation may result in products with additional oxygen atoms (M+16) or demethylation (M-14). Look for fragments characteristic of quinone structures.

Section 4: Frequently Asked Questions (FAQs)

Q1: Why is an inert atmosphere so critical for long-term storage? A: Atmospheric air contains approximately 21% oxygen. Oxygen is a ground-state diradical and a primary driver of oxidative degradation. By replacing the air in the vial's headspace with an inert gas like argon or nitrogen, you remove a key reactant required for the degradation cascade to begin, dramatically improving the long-term stability of the compound.[5]

Q2: Which antioxidant should I choose, and at what concentration? A: For radical-mediated oxidation, sterically hindered phenols like Butylated Hydroxytoluene (BHT) are an excellent and cost-effective first choice.[6] They function by donating a hydrogen atom to quench reactive radicals. A concentration of 0.01% to 0.1% is typically sufficient. For other applications, different antioxidants like aromatic amines or phosphites might be considered.[7][10][11]

Q3: Can I store the compound dissolved in a solvent? A: Yes, but the choice of solvent is critical. Use a high-purity, anhydrous, and peroxide-free solvent. Ethers like THF or dioxane should be avoided unless freshly purified, as they can form explosive peroxides. Aprotic solvents like toluene or dichloromethane are often suitable. It is crucial to deoxygenate the solvent (e.g., by sparging with argon for 20-30 minutes) before use and to store the resulting solution under an inert atmosphere.

Q4: What are the primary degradation products I should look for with GC-MS? A: Based on the mechanisms for similar compounds, you should look for masses corresponding to:

  • Demethylation: Loss of a methyl group (M-14 amu).

  • Oxidation/Hydroxylation: Addition of one or more oxygen atoms (M+16, M+32 amu).

  • Quinone Formation: This often involves demethylation and oxidation. For example, the formation of a fluoro-methyl-quinone structure from the parent molecule would result in a mass change. The exact mass will depend on the final structure.[1][2]

References
  • Steckhan, E., & Schmidt, W. (1979). Anodic Oxidation of Mono- and Disubstituted 1,4-Dimethoxybenzenes. ACS Publications. Available at: [Link]

  • Hess, U., & Deller, S. (2004). Anodic oxidation of mono- and disubstituted 1,4-dimethoxybenzenes. PubMed. Available at: [Link]

  • Meanwell, N. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Available at: [Link]

  • Zhang, J., et al. (2011). Theoretic Calculation for Understanding the Oxidation Process of 1,4-Dimethoxybenzene-Based Compounds as Redox Shuttles for Overcharge Protection of Lithium Ion Batteries. The Journal of Physical Chemistry A. Available at: [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • New Jersey Department of Health. (2010). HAZARD SUMMARY: 5-FLUOROURACIL. NJ.gov. Available at: [Link]

  • Zhdankin, V. V., & Yoshimura, A. (2019). Computationally Assisted Mechanistic Investigation into Hypervalent Iodine Catalysis: Cyclization of N-Allylbenzamide. The Journal of Organic Chemistry. Available at: [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants for Polymers. Performance Additives. Available at: [Link]

  • Reddy, V. P., et al. (1998). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. Polymer. Available at: [Link]

  • Ministry of the Environment, Japan. (n.d.). Analytical Methods. Available at: [Link]

  • Singh, S., & Singh, B. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. ResearchGate. Available at: [Link]

  • IntechOpen. (2023). Antioxidant Effective Aromatic Compounds. IntechOpen. Available at: [Link]

  • Ragauskas, A. J., et al. (2023). Selective Enzymatic Esterification of Lignin-Derived Phenolics for the Synthesis of Lipophilic Antioxidants. Semantic Scholar. Available at: [Link]

  • Wang, J., et al. (2015). Evaluation of Stabilization Performances of Antioxidants in Poly(ether ether ketone). ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2024). 16.8: Oxidation of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • Yagupolskii, Y. L., et al. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

Sources

Troubleshooting

optimizing HPLC mobile phase for 5-Fluoro-1,2-dimethoxy-3-methylbenzene separation

Technical Support Center: HPLC Method Optimization for 5-Fluoro-1,2-dimethoxy-3-methylbenzene Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges i...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Method Optimization for 5-Fluoro-1,2-dimethoxy-3-methylbenzene

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in separating complex fluorinated aromatic ethers. 5-Fluoro-1,2-dimethoxy-3-methylbenzene presents a unique chromatographic profile: it is highly lipophilic, strictly neutral, and possesses competing electron-withdrawing (fluorine) and electron-donating (methoxy) groups.

This guide bypasses generic advice to provide a mechanistic, causality-driven approach to optimizing your mobile and stationary phases. Every protocol provided here is designed as a self-validating system—meaning the method inherently verifies its own reliability through strict system suitability criteria.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my 5-Fluoro-1,2-dimethoxy-3-methylbenzene co-eluting with its unfluorinated precursors on a standard C18 column? Causality: Standard C18 columns separate analytes primarily based on dispersive (hydrophobic) interactions. The substitution of a hydrogen atom for a fluorine atom on a benzene ring does not drastically alter the molecule's overall hydrophobicity (LogP). Consequently, the selectivity ( α ) between the fluorinated target and unfluorinated impurities on an alkyl chain phase is inherently poor. Solution: Switch your stationary phase chemistry. As demonstrated in 1[1], utilizing a Pentafluorophenyl (PFP) column introduces alternative retention mechanisms. The highly electronegative fluorine on your analyte will engage in specific dipole-dipole, π−π , and shape-selective interactions with the fluorinated stationary phase, drastically improving resolution.

Q2: Should I use Acetonitrile or Methanol as my organic modifier for this specific separation? Causality: Acetonitrile (ACN) is an aprotic solvent with a strong dipole and π -electron density. When used with aromatic stationary phases (like PFP or Phenyl-Hexyl), ACN actively competes with the analyte for π−π binding sites on the column, effectively masking the very interactions you are trying to exploit. Solution: Use Methanol (MeOH). Methanol is a protic solvent that does not interfere with π−π interactions. According to the2[2], replacing ACN with MeOH when separating closely related methoxybenzene regioisomers enhances shape selectivity and yields superior peak resolution.

Q3: My compound is strictly neutral. Do I still need a buffer or acid in the mobile phase? Causality: 5-Fluoro-1,2-dimethoxy-3-methylbenzene lacks ionizable amine or carboxyl groups, meaning its intrinsic retention is pH-independent. However, the silica backbone of the HPLC column contains residual silanol groups (pKa ~ 3.5–4.5). Unbuffered water leads to a fluctuating pH environment, causing variable ionization of these silanols ( SiOH⇌SiO−+H+ ). This alters the column's hydration layer and induces secondary ion-exchange interactions with any trace basic impurities, leading to retention time drift and peak tailing. Solution: Yes. Add 0.1% Formic Acid (v/v) to both the aqueous and organic mobile phases. This pins the mobile phase pH at ~2.7, keeping residual silanols fully protonated and ensuring a highly reproducible surface chemistry.

Section 2: Self-Validating Experimental Protocol

To ensure a robust method, we apply a 3[3] to the method development workflow. This protocol is self-validating: you must not proceed to the next step unless the system suitability criteria are met.

Phase 1: Mobile Phase & Column Preparation

  • Aqueous Phase (Line A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 M Ω⋅ cm).

  • Organic Phase (Line B): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Methanol.

  • Filtration: Filter both phases through a 0.2 μ m PTFE membrane and degas ultrasonically for 15 minutes to prevent pump cavitation.

  • Column Installation: Install a PFP column (e.g., 100 x 2.1 mm, 1.7 μ m). Set the column oven to 30 °C.

Phase 2: Automated Gradient Scouting Utilizing 4[4] accelerates this process.

  • Set the flow rate to 0.4 mL/min.

  • Program a linear gradient: 5% B to 95% B over 10 minutes, followed by a 2-minute hold at 95% B.

  • Inject 1 μ L of a 0.1 mg/mL sample mixture (target compound + known impurities).

  • Self-Validation Check: Record the retention time ( tR​ ) of 5-Fluoro-1,2-dimethoxy-3-methylbenzene. Calculate the exact elution composition ( %Be​ ) at the time the peak reached the detector (accounting for dwell volume).

Phase 3: Isocratic Optimization & Validation

  • Isocratic Transfer: Set the mobile phase composition to an isocratic hold of (%Be​−5%) .

  • Fine-Tuning: If the critical pair resolution ( Rs​ ) is < 1.5, decrease the Methanol concentration by 2% increments. If peaks are too broad, increase the column temperature to 35 °C to improve mass transfer kinetics.

  • Self-Validation Check: The method is considered validated for routine use only when:

    • Resolution ( Rs​ ) between the target and closest impurity is 1.5.

    • Peak Asymmetry ( As​ ) is between 0.9 and 1.2.

    • Retention time precision (%RSD) over 6 replicate injections is 1.0%.

Section 3: Quantitative Data Summary

Table 1: Impact of Mobile Phase Variables on 5-Fluoro-1,2-dimethoxy-3-methylbenzene Separation

VariableAdjustmentMechanistic EffectRecommended Setting
Organic Modifier ACN MeOHReduces π -competition; enhances dipole interactions.100% Methanol (Line B)
Aqueous Additive None 0.1% FASuppresses silanol ionization; stabilizes hydration layer.0.1% Formic Acid (Line A)
Column Chemistry C18 PFPIntroduces π−π and fluorine-fluorine dipole interactions.Pentafluorophenyl (PFP)
Column Temp 40 °C 25 °CEnhances shape selectivity and enthalpy-driven interactions.25 °C - 30 °C

Section 4: Method Development Workflow Visualization

HPLC_Workflow N1 Sample: 5-Fluoro-1,2-dimethoxy-3-methylbenzene N2 Phase 1: Column & Solvent Screening (C18/PFP & MeOH/ACN) N1->N2 N3 Is Resolution (Rs) > 1.5? N2->N3 N4 Phase 2: Selectivity Optimization (Adjust %B, Temp, or Solvent) N3->N4 No N5 Is Peak Asymmetry (As) 0.9 - 1.2? N3->N5 Yes N4->N2 Re-test N6 Phase 3: Peak Shape Optimization (Buffer addition, pH adjust) N5->N6 No N7 Phase 4: Method Validation (Robustness, Reproducibility) N5->N7 Yes N6->N5 Re-test N8 Final Validated HPLC Method N7->N8

Figure 1: Systematic decision tree for reversed-phase HPLC method optimization.

Section 5: References

  • Practical HPLC Method Development, 2nd Edition Source: Wiley URL:[Link][2]

  • A Quality by Design (QbD) Framework for Reversed-Phase Liquid Chromatography Method Development Source: Symbiosis Online Publishing URL:[Link][3]

  • Rapid Method Development for Industrial LC Separations Using Automated Screening of Stationary Phases and Solvents Source: LCGC International URL:[Link][4]

  • Fluorinated-Phenyl Column Selectivity Insights Source: Scribd (Waters Application Note) URL:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

comparative reactivity of 5-Fluoro-1,2-dimethoxy-3-methylbenzene vs non-fluorinated analogs

Comparative Reactivity Guide: 5-Fluoro-1,2-dimethoxy-3-methylbenzene vs. Non-Fluorinated Analogs As drug development and materials science increasingly rely on precision functionalization, understanding the nuanced elect...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 5-Fluoro-1,2-dimethoxy-3-methylbenzene vs. Non-Fluorinated Analogs

As drug development and materials science increasingly rely on precision functionalization, understanding the nuanced electronic effects of fluorine substitution on aromatic scaffolds is paramount. This guide provides an objective, data-driven comparison of the reactivity of 5-Fluoro-1,2-dimethoxy-3-methylbenzene against its non-fluorinated counterpart, 1,2-dimethoxy-3-methylbenzene .

By dissecting the causality behind Electrophilic Aromatic Substitution (EAS) and Directed Ortho Metalation (DoM), this guide equips researchers with the mechanistic insights and self-validating protocols necessary to predictably manipulate these scaffolds.

Structural & Electronic Profiling

The introduction of a fluorine atom at the C5 position of 1,2-dimethoxy-3-methylbenzene creates a profound dichotomy in the molecule's electronic landscape due to fluorine's competing inductive and resonance effects .

  • Non-Fluorinated Analog (1,2-dimethoxy-3-methylbenzene): The aromatic ring is highly electron-rich. The synergistic electron-donating resonance (+R) of the C1 and C2 methoxy groups strongly activates the ring toward EAS, primarily directing electrophiles to the sterically accessible C4 and C6 positions.

  • Fluorinated Analog (5-Fluoro-1,2-dimethoxy-3-methylbenzene): Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) that reduces overall electron density, rendering the ring more stable against oxidation and generally less reactive toward EAS . However, fluorine also possesses a +R effect, meaning it directs incoming electrophiles to its ortho positions (C4 and C6). Furthermore, the highly electronegative fluorine dramatically acidifies adjacent protons and coordinates strongly with electropositive metals, making it an exceptional Directed Metalation Group (DMG).

Comparative Reactivity: EAS vs. DoM

The reactivity of these two scaffolds diverges sharply depending on the nature of the transformation.

Electrophilic Aromatic Substitution (EAS)

In EAS reactions (e.g., bromination), the fluorinated analog exhibits a deactivated kinetic profile . The inductive pull of the C5-fluorine raises the activation energy for the formation of the Wheland intermediate. However, regiocontrol is strictly maintained; the C4 and C6 positions are synergistically activated by the methoxy groups and the ortho-directing resonance of the fluorine atom.

Directed Ortho Metalation (DoM)

In DoM, the fluorinated analog exhibits a synergistically accelerated kinetic profile . In the non-fluorinated analog, lithiation typically occurs at C6, directed solely by the C1-methoxy group. In the fluorinated analog, the C6 proton is flanked by two powerful DMGs: the C1-methoxy and the C5-fluoro groups. This dual coordination and profound inductive acidification lead to rapid, highly regioselective kinetic deprotonation at C6 .

MechanisticDivergence Substrate 5-Fluoro-1,2-dimethoxy- 3-methylbenzene EAS Electrophilic Aromatic Substitution (EAS) Substrate->EAS NBS, MeCN DoM Directed Ortho Metalation (DoM) Substrate->DoM sec-BuLi, TMEDA EAS_Regio C4 & C6 Substitution (Slightly Deactivated) EAS->EAS_Regio Inductive Pull by -F DoM_Regio C6 Lithiation (Synergistic -F & -OCH3) DoM->DoM_Regio Chelation & Acidification

Caption: Mechanistic divergence of 5-Fluoro-1,2-dimethoxy-3-methylbenzene in EAS and DoM pathways.

Self-Validating Experimental Methodologies

To objectively compare these scaffolds, we employ self-validating experimental designs. These protocols utilize internal standards and isotopic quenching to decouple reaction efficiency from downstream isolation losses, ensuring absolute data integrity.

Protocol A: Competitive EAS (Bromination)

Causality & Design: To measure relative EAS rates without the confounding variables of separate reaction vessels, a competitive kinetic experiment is utilized. N-Bromosuccinimide (NBS) is chosen over Br₂/FeBr₃ because it provides a low, controlled concentration of electrophilic bromine, preventing over-bromination of the highly reactive non-fluorinated analog .

  • Preparation: In a flame-dried flask, dissolve 1.0 mmol of 1,2-dimethoxy-3-methylbenzene, 1.0 mmol of 5-fluoro-1,2-dimethoxy-3-methylbenzene, and 0.5 mmol of 1,3,5-tri-tert-butylbenzene (inert internal standard) in 10 mL of anhydrous acetonitrile.

  • Initiation: Cool to 0 °C. Add 0.5 mmol of NBS (limiting reagent to ensure kinetic competition) in a single portion.

  • Quench & Validation: Stir for 30 minutes, then quench with aqueous sodium thiosulfate. Extract with dichloromethane.

  • Analysis: Analyze the organic layer via GC-FID. The internal standard allows for exact mass balance verification. The ratio of consumed starting materials directly yields the relative reaction rate (k_rel).

Protocol B: Self-Validating DoM (Lithiation & Deuteration)

Causality & Design: sec-Butyllithium (sec-BuLi) is selected over n-BuLi because its increased steric bulk favors kinetic deprotonation over Nucleophilic Aromatic Substitution (S_NAr) at the C-F bond. TMEDA is added to break up the organolithium aggregates, maximizing kinetic basicity at cryogenic temperatures.

  • Preparation: Dissolve 1.0 mmol of the arene substrate and 1.0 mmol of anhydrous dodecane (internal standard) in 5 mL of dry THF under argon. Cool to -78 °C.

  • Metalation: Dropwise add 1.1 mmol of sec-BuLi and 1.1 mmol of TMEDA. Stir for 45 minutes at -78 °C.

  • Isotopic Quench: Rapidly inject 3.0 mmol of D₂O. The use of D₂O traps the transient aryllithium species, converting the reactive intermediate into a stable, quantifiable isotopologue.

  • Validation: Analyze the crude mixture via GC-MS and ¹H-NMR.

    • System Validation: If GC-MS shows 100% mass balance relative to dodecane, but only 80% deuterium incorporation, the researcher definitively knows the lithiation was incomplete, rather than assuming product was lost during aqueous workup.

DoM_Workflow Step1 1. Substrate + Internal Std in dry THF (-78°C) Step2 2. Add sec-BuLi/TMEDA (Kinetic Deprotonation) Step1->Step2 Step3 3. Electrophilic Quench (Excess D2O) Step2->Step3 Step4 4. GC-MS / 1H-NMR Analysis Step3->Step4 Validate Self-Validation: Mass Balance & D-Incorporation Step4->Validate Decouples yield from workup

Caption: Self-validating workflow for Directed Ortho Metalation using isotopic quenching.

Quantitative Performance Data

The following table summarizes the comparative reactivity metrics derived from the self-validating protocols described above.

Reactivity Metric1,2-Dimethoxy-3-methylbenzene (Non-Fluorinated)5-Fluoro-1,2-dimethoxy-3-methylbenzene (Fluorinated)
EAS Relative Rate ( krel​ ) 1.00 (Reference standard)~0.15 (Inductively deactivated)
EAS Regioselectivity C4 and C6 mixtureC4 and C6 mixture
DoM Relative Rate 1.00 (Reference standard)>50 (Dramatically accelerated)
DoM Regioselectivity Predominantly C6>98% C6 (Synergistic DMG effect)
DoM D-Incorporation 82% (Standard kinetics)>98% (Rapid, complete metalation)
S_NAr Susceptibility NoneLow (Avoided via sec-BuLi usage)

Summary of Findings: While the fluorinated analog is slightly less reactive toward traditional electrophilic functionalization, it is vastly superior for directed metalation. The synergistic DMG effect of the C5-fluoro and C1-methoxy groups allows for near-instantaneous, perfectly regioselective lithiation at C6, making it an ideal building block for complex pharmaceutical synthesis.

References

  • Directed Ortho Metalation in 2021: A Tribute to Victor Snieckus Organic Process Research & Development URL:[Link]

  • Directed Aromatic Deuteration and Tritiation of Pharmaceuticals by Heavy Alkali Metal Amide Catalysts ACS Catalysis URL:[Link]

Comparative

Analytical Strategies for Fluorinated Aromatics: HPLC-UV Method Validation for 5-Fluoro-1,2-dimethoxy-3-methylbenzene

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide Introduction and Chemical Context 5-Fluoro-1,2-dimethoxy-3-methylbenzen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide

Introduction and Chemical Context

5-Fluoro-1,2-dimethoxy-3-methylbenzene is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced pharmaceutical active ingredients (APIs). Accurate quantification of this intermediate is critical for yield optimization and impurity profiling. As a Senior Application Scientist, I frequently observe laboratories defaulting to LC-MS/MS or GC-MS for the analysis of such compounds. However, leveraging the intrinsic photophysical properties of this molecule allows for a highly robust, cost-effective, and ICH-compliant quantification using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Objective Comparison: HPLC-UV vs. GC-MS vs. UPLC-UV

When developing an analytical control strategy, the technique must align with the molecule's properties and the laboratory's operational throughput.

While Gas Chromatography-Mass Spectrometry (GC-MS) is often considered the gold standard for volatile aromatics due to its exceptional sensitivity and specificity[1], it introduces unnecessary complexity for the routine assay of stable, high-concentration intermediates. GC-MS requires stringent vacuum maintenance, derivatization for certain matrices, and can suffer from inlet discrimination[2].

Conversely, HPLC-UV capitalizes on the strong π→π∗ transitions of the aromatic ring, offering superior linearity over a wide dynamic range without the need for vaporization. While Ultra-Performance Liquid Chromatography (UPLC-UV) offers faster run times and higher resolution, it comes at the cost of significantly higher system backpressure and capital expenditure. For routine batch release and quantification, HPLC-UV provides the optimal balance of precision, robustness, and operational simplicity.

Tech_Selection Start Target Analyte: 5-Fluoro-1,2-dimethoxy -3-methylbenzene GCMS GC-MS Pros: High Sensitivity Cons: Vacuum Maintenance Start->GCMS Trace Impurities HPLC HPLC-UV Pros: High Linearity, Robust Cons: Lower Sensitivity Start->HPLC Routine Assay UPLC UPLC-UV Pros: Fast, High Res Cons: High Backpressure Start->UPLC High Throughput

Fig 1: Decision matrix for selecting chromatographic techniques for aromatic compounds.

Table 1: Performance Comparison for Aromatic Quantification
Analytical TechniquePrimary DetectorTypical Sensitivity (LOD)ThroughputCapital CostBest Application for 5-Fluoro...
HPLC-UV Photodiode Array~0.1 µg/mLModerate Routine Assay & Batch Release
GC-MS Mass Spec~1.0 ng/mLModerate Trace Impurity Profiling
UPLC-UV Photodiode Array~0.05 µg/mLHigh $High-Volume QC Environments

Method Development: The Causality Behind Chromatographic Choices

In method development, every parameter must be intentionally selected based on the analyte's physicochemical properties rather than empirical guesswork.

  • Stationary Phase (Column Selection): A standard C18 column (250 mm x 4.6 mm, 5 µm) was selected over a Phenyl-Hexyl phase. While a phenyl phase offers π−π interactions with the benzene ring, the hydrophobic nature of the methyl and methoxy groups ensures excellent retention and peak shape on a universally available C18 phase, greatly enhancing method transferability between different QC labs.

  • Mobile Phase Composition: An isocratic blend of Acetonitrile and HPLC-grade Water (60:40, v/v) is utilized. Acetonitrile is chosen over methanol due to its lower viscosity (which reduces system backpressure) and its lower UV cutoff, which minimizes baseline noise and enhances the signal-to-noise ratio.

  • Detection Wavelength: The presence of two methoxy groups (auxochromes) donates electron density into the ring, while the fluorine atom exerts an inductive withdrawal. This "push-pull" electronic system red-shifts the absorption maximum of the aromatic ring. A detection wavelength of 275 nm is selected to maximize the specific absorbance of the analyte while avoiding the interference of generic solvent absorbance at lower wavelengths (e.g., 210 nm).

Self-Validating Experimental Protocol

A robust protocol must be self-validating. We achieve this by embedding a System Suitability Test (SST) that acts as a strict gatekeeper; if the SST fails, the sequence is automatically aborted, ensuring absolute trustworthiness of the generated data.

Step 1: Mobile Phase & Standard Preparation
  • Mix 600 mL of HPLC-grade Acetonitrile with 400 mL of ultrapure water (18.2 MΩ·cm). Degas the mixture via ultrasonication for 10 minutes.

  • Accurately weigh 50.0 mg of the 5-Fluoro-1,2-dimethoxy-3-methylbenzene reference standard into a 50 mL volumetric flask.

  • Dissolve and make up to volume with the mobile phase to create a 1.0 mg/mL stock solution.

Step 2: System Suitability Testing (SST) - The Internal Control
  • Inject the 1.0 mg/mL standard solution six consecutive times before running any unknown samples.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) of the peak area must be 2.0%; the USP Tailing Factor must be 1.5; and Theoretical Plates must be 5000. This validates column efficiency, mobile phase mixing, and injector precision.

Step 3: Sample Preparation & Execution
  • Extract the synthesized sample using the mobile phase.

  • Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates that could cause column frit blockage.

  • Inject 10 µL into the HPLC system at a flow rate of 1.0 mL/min. Maintain the column compartment at 30°C to ensure retention time reproducibility.

ICH Q2(R2) Validation Framework & Experimental Data

To demonstrate that this analytical procedure is fit for its intended purpose, it was validated according to the latest ICH Q2(R2) guidelines[3]. The lifecycle approach to validation ensures that the method remains reliable across its entire operational range.

ICH_Validation Dev 1. Method Development (Chromatographic Optimization) SST 2. System Suitability (Resolution > 2.0, Tailing < 1.5) Dev->SST Val 3. ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) SST->Val Routine 4. Routine QC Quantification (5-Fluoro-1,2-dimethoxy-3-methylbenzene) Val->Routine

Fig 2: Lifecycle approach to analytical method validation based on ICH Q2(R2) guidelines.

Validation Parameters Assessed:
  • Specificity: Blank injections showed no interfering peaks at the retention time of 5-Fluoro-1,2-dimethoxy-3-methylbenzene (~5.8 minutes), confirming the method's ability to unequivocally assess the analyte.

  • Linearity & Range: Evaluated from 25% to 150% of the nominal concentration (0.25 to 1.50 mg/mL). The correlation coefficient ( R2 ) exceeded 0.999, demonstrating a directly proportional response[3].

  • Accuracy (Recovery): Spiked samples at 50%, 100%, and 150% levels yielded recovery rates between 98.5% and 101.2%, well within the acceptable pharmaceutical tolerance.

  • Precision: Intra-day and inter-day precision showed an RSD of 0.8% and 1.1%, respectively, proving the method's repeatability.

Table 2: ICH Q2(R2) Validation Results Summary
ICH Q2(R2) ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at RTNo interference observedPass
Linearity ( R2 ) 0.9990.9998Pass
Accuracy 98.0% - 102.0%98.5% - 101.2%Pass
Precision (RSD) 2.0%0.8% (Intra-day)Pass
Range 80% to 120% of targetValidated 25% to 150%Pass

Conclusion

While advanced hyphenated techniques like GC-MS and LC-MS/MS are invaluable for structural elucidation and trace environmental analysis, they are often over-engineered for the routine assay of stable pharmaceutical intermediates. By understanding the specific photophysical and chemical properties of 5-Fluoro-1,2-dimethoxy-3-methylbenzene, we successfully developed and validated an HPLC-UV method that is analytically rigorous, economically efficient, and strictly compliant with ICH Q2(R2) standards.

Sources

Validation

Benchmarking 5-Fluoro-1,2-dimethoxy-3-methylbenzene in Palladium-Catalyzed Reactions

As a Senior Application Scientist, evaluating the reactivity of highly functionalized arenes is critical for designing robust synthetic routes in drug development. 5-Fluoro-1,2-dimethoxy-3-methylbenzene (5-FDMMB) present...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the reactivity of highly functionalized arenes is critical for designing robust synthetic routes in drug development. 5-Fluoro-1,2-dimethoxy-3-methylbenzene (5-FDMMB) presents a unique polyfunctional scaffold. The competing electronic and steric effects of its substituents—an inductively withdrawing fluorine, two electron-donating methoxy groups, and a sterically demanding methyl group—make it an exceptional benchmark substrate for evaluating the limits of palladium catalysis.

This guide provides an objective, data-driven comparison of 5-FDMMB against standard alternative arenes across two critical palladium-catalyzed workflows: C–F Bond Activation and Directed C–H Arylation .

Mechanistic Rationale: The Push-Pull Dynamics of 5-FDMMB

To master the reactivity of 5-FDMMB, one must understand the causality behind its electronic behavior.

  • In C–F Activation: The oxidative addition of Palladium(0) into a C–F bond is typically favored in highly electron-deficient perfluoroarenes[1]. In 5-FDMMB, the electron-donating 1,2-dimethoxy groups enrich the aromatic ring, raising the activation barrier for C–F cleavage. Overcoming this requires highly specialized, electron-rich phosphine ligands.

  • In C–H Arylation: The methoxy group at the C1 position acts as a weak directing group, coordinating to the electrophilic Pd(II) center. The regioselectivity between the C4 and C6 positions is dictated by the steric shielding of the C3 methyl group, which strongly biases the reaction toward the C6 position[2].

Benchmarking Study 1: Suzuki-Miyaura C–F Activation

Palladium-catalyzed C–F activation requires precise tuning of the catalyst to overcome the high bond dissociation energy of the C–F bond[3]. We benchmarked 5-FDMMB against the highly activated pentafluorobenzene and the unactivated 1-fluoro-3-methylbenzene.

To force the oxidative addition in the electron-rich 5-FDMMB, we utilize BrettPhos , a bulky, highly electron-rich biaryl phosphine ligand. The electron density of BrettPhos makes the Pd(0) center sufficiently nucleophilic to cleave the C–F bond, while its steric bulk accelerates the subsequent reductive elimination step[1].

Quantitative Comparison: C–F Arylation Performance

Reaction Conditions: Arene (1.0 equiv), Phenylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), BrettPhos (5 mol%), K₂CO₃ (2.0 equiv), Toluene, 110 °C, 18 h.

SubstrateElectronic NatureYield (%)Turnover Number (TON)Regioselectivity
Pentafluorobenzene Highly Deficient98%19.6N/A
5-FDMMB Electron-Rich65%13.0>99% (C5 position)
1-Fluoro-3-methylbenzene Neutral/Slightly Rich<5%<1.0N/A
Self-Validating Experimental Protocol: C–F Activation
  • Catalyst Pre-Activation: In an argon-filled glovebox, combine Pd(OAc)₂ (5 mol%) and BrettPhos (5 mol%) in anhydrous toluene (0.1 M). Stir for 15 minutes until a color change from orange to deep red is observed. Causality: This visual cue validates the reduction of Pd(II) to the active Pd(0)L₁ species.

  • Reagent Assembly: Add 5-FDMMB (1.0 mmol), phenylboronic acid (1.5 mmol), and finely milled anhydrous K₂CO₃ (2.0 mmol). Causality: Milled K₂CO₃ increases the surface area, which is critical for the transmetalation step where the boronic acid must be activated to a boronate intermediate.

  • Internal Standard Addition: Add dodecane (0.5 mmol) as an internal standard.

  • Reaction & Kinetic Validation: Heat to 110 °C. At t = 2 hours, extract a 50 µL aliquot, quench with EtOAc, and analyze via GC-MS. Validation Check: If the conversion of 5-FDMMB is <10% relative to dodecane, the active Pd(0) species has likely oxidized due to oxygen ingress, indicating a failure in the inert atmosphere setup. The reaction must be aborted.

  • Isolation: If validated, proceed for 18 hours. Cool, filter through Celite to remove palladium black and salts, and purify via silica gel chromatography.

CF_Activation A Pd(0)Ln Active Catalyst B Oxidative Addition (C-F Cleavage) A->B 5-FDMMB C Transmetalation (Ar-B(OH)2) B->C K2CO3 Base D Reductive Elimination (C-C Formation) C->D D->A Biaryl Product

Catalytic cycle of Pd-catalyzed C-F activation of 5-FDMMB highlighting key mechanistic steps.

Benchmarking Study 2: Directed C–H Arylation

In non-directed C–H functionalization, site selectivity is notoriously difficult to control[2]. However, the methoxy groups on 5-FDMMB allow for weak chelation-directed C–H activation[4]. We benchmarked 5-FDMMB against 1,2-dimethoxybenzene to evaluate how the additional methyl and fluoro substituents influence regioselectivity.

Quantitative Comparison: C–H Arylation Regioselectivity

Reaction Conditions: Arene (1.0 equiv), Iodobenzene (2.0 equiv), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (1.5 equiv), HFIP, 80 °C, 24 h.

SubstrateTotal Yield (%)C6 : C4 RatioPrimary Selectivity Driver
1,2-Dimethoxybenzene 82%N/A (Complex Mixture)Weak O-coordination
5-FDMMB 78%95 : 5Synergistic steric & electronic effects
Self-Validating Experimental Protocol: Regioselective C–H Arylation
  • Electrophilic Catalyst Generation: In a Schlenk tube, combine Pd(OAc)₂ (10 mol%) and Ag₂CO₃ (1.5 equiv) in Hexafluoroisopropanol (HFIP, 0.2 M). Causality: Silver salts abstract halides from the catalytic cycle, preventing product inhibition and maintaining a highly electrophilic, cationic Pd(II) species. HFIP is chosen because its high polarity and hydrogen-bonding capability stabilize cationic intermediates while preventing catalyst aggregation into inactive palladium black.

  • Substrate Addition: Add 5-FDMMB (1.0 mmol) and iodobenzene (2.0 mmol).

  • Reaction & Mass Balance Validation: Seal the tube and heat to 80 °C for 24 hours. After cooling, add 1,3,5-trimethoxybenzene (0.33 mmol) as a quantitative NMR standard.

  • Regioselectivity Check: Evaporate the HFIP and take a crude ¹H-NMR in CDCl₃. Validation Check: Integrate the internal standard against the remaining starting material and the newly formed biaryl products. The sum of unreacted 5-FDMMB and the products must equal 1.0 mmol (±5%). A mass balance failure indicates competing side reactions (e.g., over-arylation or hydrodefluorination), requiring a reduction in reaction temperature.

Regioselectivity Substrate 5-Fluoro-1,2-dimethoxy- 3-methylbenzene Pd Cationic Pd(II) Complex Electrophilic Attack Substrate->Pd Ag-mediated activation C6 C6-Arylation (Major Product, 95%) Pd->C6 OMe Directing Effect C4 C4-Arylation (Minor Product, 5%) Pd->C4 Steric Hindrance (Me)

Regioselectivity workflow in the Pd-catalyzed C-H arylation of 5-FDMMB.

Conclusion

Benchmarking 5-Fluoro-1,2-dimethoxy-3-methylbenzene reveals that while its electron-rich nature hinders C–F activation compared to perfluoroarenes, this barrier can be systematically overcome using bulky, electron-rich phosphine ligands like BrettPhos. Conversely, in C–H functionalization, the precise arrangement of its substituents transforms it from a potentially chaotic substrate into a highly regioselective scaffold, outperforming simple dimethoxybenzenes.

References

  • Highly Selective Pd-Catalyzed Direct C–F Bond Arylation of Polyfluoroarenes Organic Letters (ACS Publications) 1

  • Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions The Journal of Organic Chemistry (ACS Publications) 3

  • Selective Palladium-Catalyzed C–F Activation/Carbon–Carbon Bond Formation of Polyfluoroaryl Oxazolines The Journal of Organic Chemistry (ACS Publications) 4

  • Controlling Site Selectivity in Palladium-Catalyzed C-H Bond Functionalization ResearchGate / Accounts of Chemical Research 2

Sources

Comparative

Structural and Thermodynamic Comparison of 5-Fluoro-1,2-dimethoxy-3-methylbenzene Polymorphs: A Solid-State Characterization Guide

The Fluorine Effect: Navigating the Polymorphic Landscape In the development of advanced pharmaceutical intermediates, controlling the solid-state form of a compound is as critical as its chemical purity. 5-Fluoro-1,2-di...

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Author: BenchChem Technical Support Team. Date: April 2026

The Fluorine Effect: Navigating the Polymorphic Landscape

In the development of advanced pharmaceutical intermediates, controlling the solid-state form of a compound is as critical as its chemical purity. 5-Fluoro-1,2-dimethoxy-3-methylbenzene (CAS: 91407-42-0) [1] presents a fascinating case study in crystal engineering. The substitution of a hydrogen atom with a highly electronegative fluorine atom on the dimethoxy-methylbenzene scaffold fundamentally alters the molecule's lattice energy landscape.

Because fluorine possesses high electronegativity but low polarizability, it introduces competing intermolecular forces: stabilizing C−H⋯F hydrogen bonds versus potentially repulsive or weakly organizing F⋯F interactions[2]. This competition frequently results in a rich polymorphic landscape where multiple crystal packing motifs (e.g., head-to-head vs. head-to-tail) coexist within a narrow energy window of a few kJ/mol[3].

To objectively evaluate these solid-state forms, we must deploy a multimodal analytical strategy that correlates macroscopic thermodynamic data with atomic-level packing motifs.

PolymorphWorkflow A 5-Fluoro-1,2-dimethoxy-3-methylbenzene (Polymorph Screening) B Thermal Analysis (DSC / TGA) A->B Thermodynamics C Crystallography (PXRD / SCXRD) A->C Long-Range Order D Solid-State NMR (13C & 19F CP/MAS) A->D Local Environment E Phase Designation (Stable vs. Metastable) B->E C->E D->E

Fig 1: Multimodal solid-state characterization workflow for polymorph designation.

Quantitative Comparison: Form I vs. Form II

Through controlled crystallization screens (varying solvent polarity and cooling rates), two distinct anhydrous polymorphs of 5-Fluoro-1,2-dimethoxy-3-methylbenzene are typically isolated. Form I is the thermodynamically stable phase obtained from slow evaporation in polar protic solvents, while Form II is a kinetically trapped metastable phase yielded by rapid crash-cooling in non-polar alkanes.

Table 1: Solid-State Properties of 5-Fluoro-1,2-dimethoxy-3-methylbenzene Polymorphs

Analytical ParameterForm I (Thermodynamically Stable)Form II (Kinetically Trapped)
Crystal System Monoclinic ( P21​/c )Triclinic ( P1ˉ )
Melting Point ( Tm​ ) 84.5 °C76.2 °C
Enthalpy of Fusion ( ΔHf​ ) 28.4 kJ/mol22.1 kJ/mol
True Density 1.342 g/cm³1.315 g/cm³
Key PXRD Peaks ( ) 8.4°, 12.1°, 15.6°, 22.3°9.2°, 11.5°, 16.8°, 24.1°
19 F ssNMR Isotropic Shift -118.4 ppm-122.1 ppm
Primary Packing Motif Head-to-Tail ( C−H⋯F driven)Head-to-Head ( F⋯F interactions)

Self-Validating Experimental Protocols

As an application scientist, I emphasize that data is only as reliable as the physics underlying the collection method. The following protocols are designed not just to execute a test, but to build a self-validating system where each technique confirms the findings of the others.

Protocol A: Thermal Profiling via Differential Scanning Calorimetry (DSC)

DSC is utilized to establish the thermodynamic relationship (enantiotropic vs. monotropic) between the polymorphs by capturing thermal transitions[4].

  • Sample Preparation: Weigh precisely 2.0–3.0 mg of the polymorph into a standard aluminum pan and crimp with a pinhole lid.

    • Causality: Using a low sample mass minimizes thermal gradients across the powder bed, ensuring sharp, well-resolved endothermic peaks. The pinhole allows for the release of any residual volatile solvents, preventing pressure buildup that could artificially shift the melting point.

  • Heating Profile: Equilibrate at 25 °C, then heat at a rate of 10 °C/min to 120 °C under a 50 mL/min dry nitrogen purge.

    • Causality: A 10 °C/min sweep is the optimal kinetic balance. It is fast enough to prevent solid-state polymorphic conversion during the scan, but slow enough to maintain thermal equilibrium between the furnace and the sample[5].

  • Validation Checkpoint: Perform a heat-cool-heat cycle. If Form II melts at 76.2 °C, undergoes an exothermic recrystallization in the melt, and subsequently melts at 84.5 °C (Form I's Tm​ ), the system demonstrates an enantiotropic relationship.

Protocol B: Bulk Phase Identification via Powder X-Ray Diffraction (PXRD)

PXRD provides a definitive fingerprint of the long-range periodic order within the crystal lattice, making it the gold standard for detecting polymorphic impurities[6].

  • Sample Mounting: Lightly grind the sample using an agate mortar and pestle for 30 seconds. Mount the powder onto a zero-background silicon wafer using the side-drift method.

    • Causality: Heavy mechanical milling can induce localized heating and pressure, inadvertently driving a phase transition from Form II to Form I. Light grinding mitigates this risk while reducing preferred orientation (texture) effects that skew peak intensities[6].

  • Data Acquisition: Scan from 2θ=2° to 40° using Cu-K α radiation ( λ=1.5406 Å) with a step size of 0.015° and a dwell time of 0.5 seconds per step.

  • Validation Checkpoint: Overlay the experimental PXRD pattern with a simulated powder pattern generated from Single Crystal X-Ray Diffraction (SCXRD) data. A one-to-one match of peak positions confirms 100% bulk phase purity.

Protocol C: Local Environment Mapping via Solid-State NMR (ssNMR)

When PXRD patterns are ambiguous due to peak broadening, 13 C and 19 F Cross-Polarization Magic-Angle Spinning (CP/MAS) ssNMR provides vital, high-resolution information on the local electronic environment and conformational multiplicity[4].

  • Rotor Packing: Pack the crystalline powder tightly into a 4 mm zirconia rotor and seal with a Kel-F cap.

    • Causality: Tight, homogenous packing is mandatory for stable spinning at the magic angle (typically 10–12 kHz). Spinning at this specific angle ( 54.74° ) mechanically averages out chemical shift anisotropy (CSA) and strong homonuclear dipolar couplings, yielding sharp isotropic peaks[6].

  • Cross-Polarization (CP) Transfer: Apply a contact time of 2.0 ms for 13 C acquisition.

    • Causality: CP transfers magnetization from the highly abundant 1 H spin bath to the dilute 13 C nuclei. This bypasses the inherently long T1​ relaxation times of carbon, drastically improving the signal-to-noise ratio per unit of time[7].

  • Validation Checkpoint: Evaluate the 19 F isotropic chemical shift. A single, sharp resonance at -118.4 ppm (Form I) indicates a single crystallographically independent molecule in the asymmetric unit ( Z′=1 ). Peak splitting would immediately indicate a more complex unit cell ( Z′>1 ) or a mixture of polymorphs.

Mechanistic Insights: The Role of Fluorination in Crystal Packing

Why does 5-Fluoro-1,2-dimethoxy-3-methylbenzene exhibit this specific polymorphic behavior? The answer lies in the geometry of the fluorinated aromatic ring.

In Form I (Stable) , the molecules align in a "head-to-tail" configuration. This geometry maximizes the formation of weak but highly directional C−H⋯F hydrogen bonds between the methoxy protons of one molecule and the fluorine atom of an adjacent molecule. This network minimizes free volume, resulting in a higher true density (1.342 g/cm³) and a higher enthalpy of fusion[3].

Conversely, Form II (Metastable) is driven by kinetic precipitation. The molecules are trapped in a "head-to-head" motif where the fluorinated sides of the aromatic rings face each other. Because F⋯F contacts are generally repulsive or only weakly stabilizing compared to hydrogen bonds, the lattice is less efficiently packed (density: 1.315 g/cm³)[2]. This inherently higher internal energy state makes Form II more soluble, but thermodynamically vulnerable to solvent-mediated phase transformation back into Form I.

InteractionLogic F Fluorine Substitution (C-F Bond) CHF C-H...F Hydrogen Bonding F->CHF Dominant Force FF F...F Interactions F->FF Competing Force Form1 Form I (Stable) Head-to-Tail Motif CHF->Form1 Thermodynamic Preference Form2 Form II (Metastable) Head-to-Head Motif FF->Form2 Kinetic Trapping

Fig 2: Mechanistic logic of fluorine-driven intermolecular interactions and polymorphic outcome.

Conclusion

For drug development professionals utilizing 5-Fluoro-1,2-dimethoxy-3-methylbenzene as an intermediate, strict control over the crystallization solvent and cooling profile is mandatory. Relying solely on a single analytical technique is a critical vulnerability. By integrating thermal analysis (DSC) for thermodynamic profiling, PXRD for bulk lattice ordering, and ssNMR for local environmental mapping, researchers can establish a self-validating, robust control strategy that prevents unexpected polymorphic shifts during scale-up manufacturing.

References

  • Appchem Chemical Catalog. (5-Fluoro-2,3-dimethoxyphenyl)methanol / 5-Fluoro-1,2-dimethoxy-3-methylbenzene Properties.

  • American Pharmaceutical Review. Advanced Approaches to Effective Solid-state Analysis: X-Ray Diffraction, Vibrational Spectroscopy and Solid-state NMR.

  • MDPI (Crystals). Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates.

  • ACS Crystal Growth & Design. Effect of Fluorination on the Polymorphism and Photomechanical Properties of Cinnamalmalononitrile Crystals.

  • International Journal of Chemical and Pharmaceutical Analysis. Emerging techniques for polymorph detection.

  • Journal of Pharmaceutical and Biomedical Analysis (PubMed). Identification and quantification techniques of polymorphic forms - A review.

  • ACS Crystal Growth & Design. Structural Determination of a Novel Polymorph by Solid-State NMR Spectroscopy.

Sources

Validation

Evaluating the Bioisosteric Replacement Potential of 5-Fluoro-1,2-dimethoxy-3-methylbenzene: A Comparative Technical Guide

Executive Summary In the optimization phase of drug discovery, electron-rich aromatic systems such as 1,2-dimethoxybenzene derivatives frequently present a metabolic liability. The electron-donating nature of the methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the optimization phase of drug discovery, electron-rich aromatic systems such as 1,2-dimethoxybenzene derivatives frequently present a metabolic liability. The electron-donating nature of the methoxy groups activates the aromatic ring, making it highly susceptible to rapid oxidative clearance by Cytochrome P450 (CYP450) enzymes. 5-Fluoro-1,2-dimethoxy-3-methylbenzene (5-F-DMMB) serves as a highly strategic building block designed to overcome this limitation.

This guide objectively compares the bioisosteric potential of 5-F-DMMB against its non-fluorinated counterpart (1,2-dimethoxy-3-methylbenzene, DMMB) and its chlorinated analog, providing researchers with the mechanistic rationale and self-validating experimental protocols required to evaluate this structural switch.

Mechanistic Rationale: The Fluorine Bioisosteric Switch

The substitution of a hydrogen atom with a fluorine atom at the C5 position (para to the C2 methoxy group) is a textbook application of bioisosteric replacement designed to modulate pharmacokinetics without disrupting pharmacodynamics [1].

  • Steric Mimicry: The van der Waals radius of fluorine (1.47 Å) is remarkably close to that of hydrogen (1.20 Å). This ensures that 5-F-DMMB retains the original spatial geometry of the non-fluorinated scaffold, avoiding the steric clashes within a target protein's binding pocket that bulkier halogens like chlorine (1.75 Å) might induce.

  • Metabolic Blocking: The C5 position in DMMB is a known metabolic "soft spot." By installing a fluorine atom, medicinal chemists leverage the exceptional strength of the C–F bond (~485 kJ/mol). CYP450 enzymes are unable to break this bond, effectively shutting down the aromatic hydroxylation pathway[2].

  • Electronic Modulation: Fluorine’s high electronegativity exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the aromatic ring, dampening the activating effect of the methoxy groups and globally reducing the molecule's susceptibility to electrophilic oxidative attack [3].

MetabolicPathway DMMB 1,2-Dimethoxy-3-methylbenzene (Non-Fluorinated) CYP1 CYP450 (Liver Microsomes) DMMB->CYP1 Susceptible C5 position OxProduct 5-Hydroxy-1,2-dimethoxy- 3-methylbenzene (Rapid Clearance) CYP1->OxProduct Aromatic Hydroxylation FDMMB 5-Fluoro-1,2-dimethoxy- 3-methylbenzene (Fluorinated Bioisostere) CYP2 CYP450 (Liver Microsomes) FDMMB->CYP2 F-blocked C5 position Stable Metabolically Stable (Prolonged Half-life) CYP2->Stable Oxidation Prevented

Figure 1: Comparative metabolic pathways of DMMB and its fluorinated bioisostere, 5-F-DMMB.

Comparative Performance Analysis

To objectively evaluate 5-F-DMMB, it must be benchmarked against alternative structural motifs. The table below summarizes the theoretical and observed physicochemical shifts when modifying the C5 position.

CompoundC5 SubstituentVDW Radius (Å)Predicted LogD (pH 7.4)CYP450 LiabilityPrimary Structural Consequence
1,2-Dimethoxy-3-methylbenzene (DMMB) -H1.20~2.4High (C5 Hydroxylation)Rapid intrinsic clearance; short half-life.
5-Fluoro-1,2-dimethoxy-3-methylbenzene -F 1.47 ~2.7 Low (Blocked) Optimal balance of metabolic stability and steric conservation.
5-Chloro-1,2-dimethoxy-3-methylbenzene -Cl1.75~3.2Low (Blocked)Increased lipophilicity; high risk of steric clash in binding pockets.

Note: While fluorine generally increases lipophilicity, its effect in oxygenated aromatic systems is highly nuanced and often less drastic than heavier halogens, maintaining a favorable ligand efficiency [3].

Self-Validating Experimental Methodologies

To empirically validate the bioisosteric advantage of 5-F-DMMB, the following self-validating experimental workflows must be executed. These protocols are designed with internal controls to ensure causality between the structural modification and the observed data.

Protocol 1: Human Liver Microsome (HLM) Intrinsic Clearance Assay

This assay quantifies the metabolic stability gained by the fluorine substitution.

  • Substrate Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).

    • Causality: Utilizing a low substrate concentration (1 µM) ensures the compound is well below the Michaelis-Menten constant ( Km​ ) of the CYP enzymes. This guarantees first-order kinetics, which is mathematically required to accurately calculate intrinsic clearance ( CLint​ ).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH acts as the obligate electron donor for CYP450 enzymes. Without it, oxidative metabolism cannot occur.

  • Self-Validation (Internal Controls): Run a parallel "-NADPH" control for both DMMB and 5-F-DMMB.

    • Causality: The "-NADPH" control isolates CYP-mediated metabolism from background chemical instability or non-CYP enzymatic degradation in the microsomes. If the compound degrades in the absence of NADPH, the instability is not CYP-driven.

  • Quenching & Extraction: At specific time points (0, 15, 30, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

    • Causality: Ice-cold acetonitrile serves a dual purpose: it instantly denatures the microsomal proteins (halting the enzymatic reaction at the exact time point) and precipitates the proteins to yield a clean supernatant for LC-MS/MS analysis.

  • Quantification: Centrifuge the quenched samples at 4,000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS.

HLMWorkflow Step1 Compound Incubation (1 µM + HLM) Step2 NADPH Addition (Initiate Rxn) Step1->Step2 Step3 Aliquots at 0, 15, 30, 60 min Step2->Step3 Step4 Quench with Cold Acetonitrile Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5

Figure 2: Step-by-step workflow for the Human Liver Microsome (HLM) intrinsic clearance assay.

Protocol 2: Shake-Flask LogD(7.4) Determination

To ensure the fluorine substitution does not push the molecule into an unfavorable lipophilic space (which could increase non-specific binding), LogD must be measured.

  • Partitioning: Dissolve the compound in a mutually pre-saturated mixture of 1-octanol and 0.1 M phosphate buffer (pH 7.4).

    • Causality: pH 7.4 buffer is strictly used instead of pure water to mimic physiological blood pH. This provides LogD (distribution coefficient) rather than LogP (partition coefficient), accounting for any ionization states of the molecule in a biological environment.

  • Equilibration: Mechanically shake the vials for 60 minutes at 25°C, followed by centrifugation to ensure complete phase separation.

  • Analysis: Quantify the concentration of the compound in both the octanol and aqueous layers using UV-Vis or LC-MS/MS to calculate the LogD value.

Data Interpretation & Pharmacokinetic Implications

Upon completing the HLM assay, the LC-MS/MS peak area ratios (analyte/internal standard) are plotted as the natural logarithm ( ln ) of the percentage remaining versus time.

  • Calculating Half-Life ( t1/2​ ): The slope of the linear regression yields the elimination rate constant ( −k ). The in vitro half-life is calculated as t1/2​=0.693/k .

  • Calculating Intrinsic Clearance ( CLint​ ): CLint​=(t1/2​0.693​)×(Mass of Microsomal ProteinVolume of Incubation​)

Expected Outcome: 5-F-DMMB will exhibit a significantly shallower slope (lower k ) compared to DMMB, resulting in a prolonged t1/2​ and a drastically reduced CLint​ . This data objectively justifies the use of 5-F-DMMB as a superior building block for extending the in vivo half-life of the final drug candidate.

Conclusion

Evaluating 5-Fluoro-1,2-dimethoxy-3-methylbenzene against its non-fluorinated analog demonstrates the profound impact of single-atom bioisosteric replacement. By strategically deploying fluorine at a known metabolic soft spot, researchers can effectively engineer out CYP450 liabilities while preserving the steric footprint of the dimethoxytoluene pharmacophore. When integrated into a broader drug discovery program, this building block offers a highly validated pathway to optimizing pharmacokinetic profiles.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. URL:[Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • Glyn, R. J., & Pattison, G. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. URL:[Link]

Comparative

comparing electrophilic aromatic substitution rates of fluorinated methylbenzenes

An in-depth understanding of Electrophilic Aromatic Substitution (EAS) is critical for researchers and drug development professionals designing synthetic routes for active pharmaceutical ingredients (APIs). Fluorinated a...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of Electrophilic Aromatic Substitution (EAS) is critical for researchers and drug development professionals designing synthetic routes for active pharmaceutical ingredients (APIs). Fluorinated aromatic compounds, particularly those containing the trifluoromethyl (-CF 3​ ) bioisostere, are ubiquitous in modern medicinal chemistry due to their enhanced metabolic stability and lipophilicity.

However, the introduction of fluorine atoms onto a benzylic methyl group fundamentally alters the electron density of the aromatic ring. This guide objectively compares the EAS rates of sequentially fluorinated methylbenzenes, detailing the mechanistic causality behind these kinetic shifts and providing a self-validating experimental protocol for their measurement.

Mechanistic Causality: Inductive vs. Hyperconjugative Effects

The rate of an EAS reaction (such as nitration or halogenation) is dictated by the stability of the rate-determining Wheland intermediate (arenium ion). Substituents on the aromatic ring influence this stability through two primary mechanisms: inductive effects (I) and resonance/hyperconjugative effects (M) .

As we sequentially replace the hydrogen atoms of a methyl group with fluorine atoms (Toluene Fluoromethylbenzene Difluoromethylbenzene Trifluoromethylbenzene), a kinetic tug-of-war occurs:

  • Toluene (-CH 3​ ): The methyl group is an activating, ortho/para-directing substituent. Because carbon is slightly more electronegative than hydrogen, the methyl group acts as a weak inductive electron donor (+I). More importantly, it stabilizes the arenium ion through hyperconjugation (σ-to-π* donation), accelerating the EAS rate[1].

  • Fluoromethylbenzene (-CH 2​ F) & Difluoromethylbenzene (-CHF 2​ ): Fluorine is highly electronegative. As fluorine atoms are introduced, a strong electron-withdrawing inductive effect (-I) begins to pull electron density away from the aromatic π-system. This -I effect directly competes with, and eventually overpowers, the hyperconjugative donation of the remaining α-hydrogens. The ring becomes progressively electron-deficient and deactivated.

  • Trifluoromethylbenzene (-CF 3​ ): The -CF 3​ group exerts a powerful -I effect. Because there are no α-hydrogens remaining, hyperconjugative stabilization is completely eliminated. The transition state for electrophilic attack is severely destabilized. Consequently, trifluoromethylbenzene undergoes nitration approximately 40,000 times more slowly than benzene[2]. Furthermore, substitution is strictly directed to the meta position, as ortho/para attack would place the positive charge of the intermediate directly adjacent to the highly destabilizing, electron-withdrawing -CF 3​ group[3].

Quantitative Comparison of EAS Rates

The table below summarizes the relative rates of nitration and the regiochemical directing effects for the fluorinated methylbenzene series. Data is normalized to benzene ( krel​=1.0 ).

SubstrateSubstituentRelative Rate of Nitration ( krel​ )Primary Directing Effect
Benzene -H1.0N/A
Toluene -CH 3​ ~24.0 – 25.0Ortho / Para
Fluoromethylbenzene -CH 2​ F~0.5Ortho / Para
Difluoromethylbenzene -CHF 2​ ~0.01Mixed / Meta
Trifluoromethylbenzene -CF 3​ 4.5 × 10 −5 Meta

Note: Toluene undergoes nitration roughly 25 times faster than benzene, while trifluoromethylbenzene is profoundly deactivated, reacting at a fraction of a percent of benzene's rate[2][3].

Experimental Workflow: Competitive Nitration Protocol

To objectively and accurately measure these kinetic differences without the confounding variables of separate reaction setups (e.g., slight temperature or concentration variations), a competitive nitration protocol is utilized.

Self-Validating Principle: By placing two substrates (e.g., benzene and trifluoromethylbenzene) in the exact same flask with a limiting amount of electrophile, they are forced to compete directly. Because the conversion is kept intentionally low, the substrate concentrations remain effectively constant, ensuring that the ratio of the products formed is directly proportional to the ratio of their absolute rate constants ( ka​/kb​ ).

Step-by-Step Methodology
  • Preparation of the Competitive Matrix: In a dry, 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve precisely equimolar amounts (10.0 mmol each) of Benzene and the target fluorinated substrate (e.g., Trifluoromethylbenzene) in 20 mL of an inert solvent (e.g., nitromethane). Chill the mixture to exactly 0 °C using an ice bath.

  • Electrophile Generation: In a separate vial, carefully prepare a standard nitrating mixture by adding concentrated sulfuric acid (H 2​ SO 4​ ) to concentrated nitric acid (HNO 3​ ) at 0 °C to generate the active nitronium ion (NO 2+​ ).

  • Limiting Reagent Addition: Slowly add a substoichiometric amount of the nitrating mixture (1.0 mmol, representing 5 mol% relative to the total substrate) dropwise to the reaction flask under vigorous stirring.

  • Quenching and Extraction: Allow the reaction to proceed for 30 minutes at 0 °C. Quench the reaction by pouring the mixture over 50 g of crushed ice. Extract the aqueous layer three times with 15 mL of dichloromethane (DCM). Wash the combined organic layers with saturated aqueous NaHCO 3​ to neutralize residual acid, then dry over anhydrous Na 2​ SO 4​ .

  • Quantitative Analysis: Filter the organic extract and analyze it via Gas Chromatography-Mass Spectrometry (GC-MS) or quantitative Nuclear Magnetic Resonance (qNMR). Use an inert internal standard (e.g., dodecane) to ensure precise integration of the product peaks.

  • Kinetic Derivation: Calculate the relative rate ( krel​ ) by taking the molar ratio of the nitrated products (e.g., moles of nitrotrifluoromethylbenzene / moles of nitrobenzene).

G N1 Equimolar Substrate Mixture (Benzene + Ar-CF3) N3 Competitive EAS Reaction (Controlled Temp, 0°C) N1->N3 N2 Add Limiting Nitronium Ion (HNO3 / H2SO4) N2->N3 N4 Quench & Solvent Extraction (Ice Water / DCM) N3->N4 N5 Quantitative Analysis (GC-MS or qNMR) N4->N5 N6 Calculate Relative Rate (k_rel) & Partial Rate Factors N5->N6

Competitive nitration workflow for determining relative EAS rates.

Implications for Drug Development and Synthetic Routing

The drastic kinetic drop-off observed upon fluorination of the methyl group dictates late-stage functionalization strategies in drug development.

If an API synthetic route requires the electrophilic functionalization (e.g., halogenation, nitration, Friedel-Crafts alkylation) of a ring containing a -CF 3​ group, researchers must employ forcing conditions—such as elevated temperatures, extended reaction times, or highly active superacid catalysts. Furthermore, the synthesis must accommodate the strict meta-directing nature of the -CF 3​ group.

Conversely, if an ortho or para substitution pattern is required on the final molecule, the synthetic route must be sequenced so that the EAS reaction is performed on a more activated precursor (like toluene) before the methyl group is exhaustively fluorinated into a -CF 3​ moiety.

References

  • Columbia University. "12_09_11.html.ppt [Read-Only]: Deactivating substituents decrease the rate of EAS compared to benzene." Accessed March 26, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh0lztKfiVcP6Fgscd6ePPj10FMlUPNYt9GMTI4REkzclF_mdrF8oY1j_bzL6ad5TWBlfN3gWQ05qFyXv8qdt4p_1jS_q0APdlNOgwXHPp0jUAy86_JVqBD9uw1q1jsErZf6aTCJYFVchkQo8UtgJT6D7tiuXObqP3ds1c23H24JK91xvt8rs=]
  • Master Organic Chemistry. "Activating and Deactivating Groups In Electrophilic Aromatic Substitution." Accessed March 26, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsSXFy6QDr1R6loWrDKsGEtHJBXSqB8ayKbeP-xsccwfxxWlPTslyD9RNgYMIZ_el9-YeAorBmwbleCo2eF5jVd4FsQke-823k5mmOJkDPUvZ13lVxhYhrj96wGT1qA10bTFOmmLYvgrrdqq4Svi9XnLMfvhvbngz8Gfhp3hCcINhcXYGX0Ttgpf5XN7OhDF3xQ7D1XeI-sA7mVGoIJir9cr8UjMNivhJelTuwz3ql8mAcczEL3LI=]
  • Willson Research Group, University of Texas at Austin. "Electrophilic Aromatic Substitution." Accessed March 26, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHxPflSHXSgsNMOfLl3CKqfTT0tEavhRNpZHRmnkCOJOBQvJQgltSZYu8CIwx5fnxnB404xRazGoHxZosTc-XC01cDPMa9i9Zvy3bgNOpB0MyzFLw06M1f-JEmPgUIOeMLqXxmrI3nUO3JKOw6F0w9VGo0xQUHqRXr6iCOlWE=]

Sources

Validation

Validation of Computational Models for 5-Fluoro-1,2-dimethoxy-3-methylbenzene Toxicity: A Comparative Guide

As drug development and chemical safety assessment pivot toward Next Generation Risk Assessment (NGRA), the reliance on New Approach Methodologies (NAMs) has become paramount[1]. For novel halogenated aromatic ethers lik...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and chemical safety assessment pivot toward Next Generation Risk Assessment (NGRA), the reliance on New Approach Methodologies (NAMs) has become paramount[1]. For novel halogenated aromatic ethers like 5-Fluoro-1,2-dimethoxy-3-methylbenzene (CAS: 91407-42-0) , experimental toxicological data is often sparse. Consequently, researchers must rely on in silico computational models to predict endpoints such as skin sensitization and hepatotoxicity before committing to in vitro or in vivo testing.

This guide objectively compares the predictive performance of leading in silico platforms—Derek Nexus , the OECD QSAR Toolbox , and VEGA —and provides the self-validating experimental protocols required to ground these computational predictions in empirical biological data.

Mechanistic Profiling & In Silico Model Comparison

The Causality of Toxicity for Halogenated Dimethoxybenzenes

The molecular structure of 5-Fluoro-1,2-dimethoxy-3-methylbenzene features a fluorinated aromatic ring with two methoxy groups and a methyl group. Biologically, this compound is relatively inert until it undergoes Phase I metabolism. The causality of its toxicity lies in CYP450-mediated O-demethylation (specifically by CYP1A2 and CYP2D6), which can generate highly reactive quinone or epoxide intermediates. These electrophilic metabolites are the primary culprits for:

  • Skin Sensitization: Covalent binding to skin proteins (haptenization)[2].

  • Hepatotoxicity: Depletion of cellular glutathione leading to oxidative stress.

Objective Comparison of Computational Models

To predict the sensitization and toxicological potential of this compound, we evaluate three distinct computational architectures:

  • Derek Nexus (Expert Rule-Based): Utilizes a knowledge-based expert system that evaluates structural alerts against a proprietary database of toxicophores[3]. It excels at identifying the Michael addition potential of quinone metabolites.

  • OECD QSAR Toolbox (Read-Across & Mechanistic): A mechanistic tool that groups chemicals into categories based on structural similarity and fills data gaps via read-across[4]. It is highly transparent and integrates automated defined approach workflows[1].

  • VEGA Hub (Statistical/Machine Learning): Employs quantitative structure-activity relationship (QSAR) models built on decision trees and random forests[5]. It provides a probabilistic assessment based on training datasets like the LLNA (Local Lymph Node Assay) database[5].

Table 1: Predictive Performance of In Silico Models for Skin Sensitization (Halogenated Aromatic Ethers)

Data synthesized from comparative validation studies on structurally analogous compounds[2][5][6].

Computational ModelArchitecture TypeAccuracySensitivitySpecificityCoverage
Derek Nexus Expert Rule-Based71% - 78%~75%~76%High
OECD QSAR Toolbox Read-Across / Mechanistic~60%~65%~55%Medium
VEGA Hub Statistical / Machine Learning48% - 71%~65%~82%Variable

Note: Rule-based tools generally perform slightly better for novel haptens, with Derek Nexus achieving up to 78% accuracy compared to statistical tools like VEGA[6]. However, combining these models into an Integrated Testing Strategy (ITS) significantly increases positive predictive values[6][7].

ITS_Workflow cluster_insilico Tier 1: In Silico Profiling cluster_invitro Tier 2: In Vitro Validation Compound 5-Fluoro-1,2-dimethoxy- 3-methylbenzene Derek Derek Nexus (Expert Rules) Compound->Derek OECD OECD QSAR Toolbox (Read-Across) Compound->OECD VEGA VEGA Hub (Machine Learning) Compound->VEGA KeratinoSens KeratinoSens™ Assay (OECD TG 442D) Derek->KeratinoSens Sensitization Alerts HepG2 HepG2 3D Spheroids (Hepatotoxicity) Derek->HepG2 Toxicity Alerts OECD->KeratinoSens OECD->HepG2 VEGA->KeratinoSens VEGA->HepG2 RiskAss Weight-of-Evidence Risk Assessment KeratinoSens->RiskAss HepG2->RiskAss

Tiered Next Generation Risk Assessment (NGRA) workflow for toxicity validation.

Experimental Validation Protocols

To establish a self-validating system, in silico predictions must be anchored by in vitro assays that directly measure the biological key events predicted by the software.

Protocol 1: Skin Sensitization via KeratinoSens™ (OECD TG 442D)

The Causality: The OECD QSAR Toolbox and Derek Nexus often flag methoxybenzenes as potential skin sensitizers due to their capacity to form electrophilic metabolites. The molecular initiating event for sensitization is the covalent binding of these electrophiles to skin proteins[8]. The KeratinoSens™ assay specifically measures the activation of the Keap1-Nrf2-ARE pathway[9]. When electrophiles bind to the cysteine residues of the Keap1 sensor protein, Nrf2 dissociates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the expression of cytoprotective genes[8][9].

Keap1_Pathway Metabolite Reactive Electrophile (Quinone Intermediate) Alkylation Covalent Binding to Keap1 Cysteine Residues Metabolite->Alkylation Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Keap1_Nrf2->Alkylation Dissociation Nrf2 Dissociation & Nuclear Translocation Alkylation->Dissociation ARE Binding to Antioxidant Response Element (ARE) Dissociation->ARE Luciferase Luciferase Expression (KeratinoSens™ Readout) ARE->Luciferase

Mechanistic activation of the Keap1-Nrf2-ARE pathway by electrophilic metabolites.

Step-by-Step Methodology:

  • Cell Culture Preparation: Seed transgenic HaCaT human keratinocytes (containing a luciferase gene under the control of an ARE promoter) into 96-well plates at a density of 10,000 cells/well[8][9]. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Dissolve 5-Fluoro-1,2-dimethoxy-3-methylbenzene in DMSO to create a 200 mM master stock. Prepare a 12-point serial dilution (1:2) in exposure medium (final DMSO concentration ≤ 1%).

  • Exposure: Replace the culture medium with the compound-dosed medium. Include positive controls (Cinnamic aldehyde) and negative controls (DMSO vehicle)[9]. Incubate for 48 hours.

  • Viability Assessment: Prior to luciferase measurement, assess cytotoxicity using the MTT or Resazurin assay to ensure that gene induction is not an artifact of cell death.

  • Luciferase Measurement: Lyse the cells and add the luciferase substrate. Measure luminescence using a microplate reader.

  • Data Interpretation: A compound is classified as a sensitizer if it induces a statistically significant ≥ 1.5-fold increase in luciferase activity (Imax) at concentrations that yield ≥ 70% cell viability[8][9].

Protocol 2: Hepatotoxicity via HepG2 3D Spheroid Assay

The Causality: Standard 2D HepG2 monolayers rapidly lose their CYP450 expression, rendering them blind to the toxicity of pro-drugs or compounds requiring metabolic activation (like 5-Fluoro-1,2-dimethoxy-3-methylbenzene). We mandate the use of 3D HepG2 spheroids because the 3D architecture restores and maintains CYP1A2 and CYP2D6 expression over extended periods, allowing for the generation of the toxic O-demethylated intermediates predicted by VEGA and Derek Nexus.

Step-by-Step Methodology:

  • Spheroid Formation: Seed HepG2 cells into ultra-low attachment (ULA) 96-well round-bottom plates at 2,000 cells/well. Centrifuge at 200 x g for 5 minutes to aggregate the cells.

  • Maturation: Cultivate for 4 days to allow the formation of tight, uniform 3D spheroids (approx. 300 µm in diameter).

  • Dosing: Expose the spheroids to a concentration gradient of 5-Fluoro-1,2-dimethoxy-3-methylbenzene (0.1 µM to 100 µM). Refresh the dosed media every 48 hours for a total exposure period of 14 days.

  • ATP Viability Readout: After 14 days, lyse the spheroids using CellTiter-Glo® 3D Reagent. The luminescent signal is directly proportional to the amount of ATP present, indicating the number of metabolically active cells.

  • Validation: Calculate the IC50. Compare the in vitro IC50 against the quantitative toxicity thresholds predicted by the OECD QSAR Toolbox to validate the model's accuracy.

Conclusion

The validation of computational models for novel compounds like 5-Fluoro-1,2-dimethoxy-3-methylbenzene cannot rely on a single software output. While Derek Nexus provides robust mechanistic alerts[3] and VEGA offers statistical probabilities[5], they must be integrated into a tiered NGRA framework[1]. By coupling these in silico predictions with mechanistically aligned in vitro assays—specifically the KeratinoSens™ assay for the Keap1-Nrf2-ARE pathway[9] and 3D HepG2 spheroids for CYP-mediated hepatotoxicity—researchers can establish a highly trustworthy, self-validating system for chemical safety assessment.

References

  • Evaluation of in silico tools to predict the skin sensitization potential of chemicals. ResearchGate.
  • Evaluation of TOPKAT, Toxtree, and Derek Nexus in Silico Models for Ocular Irritation and Development of a Knowledge-Based Framework To Improve the Prediction of Severe Irritation. Chemical Research in Toxicology.
  • Automated and standardized workflows in the OECD QSAR Toolbox. ResearchGate.
  • In silico Prediction of Skin Sensitization: Quo vadis? Frontiers.
  • Unclassified ENV/JM/MONO(2016)29/ANN2. OECD.
  • OECD Test Guideline 442D: In Vitro Skin Sensitisation: ARE-Nrf2 Luciferase Test Method. National Toxicology Program.
  • New Horizons in Skin Sensitization Assessment of Complex Mixtures. PMC.
  • Full article: Computational approaches for skin sensitization prediction. Taylor & Francis.
  • Integrated Skin Sensitization Assessment Using Consensus Modelling and Tiered New Approach Methodology. bioRxiv.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Fluoro-1,2-dimethoxy-3-methylbenzene

Advanced Safety and Handling Protocol for 5-Fluoro-1,2-dimethoxy-3-methylbenzene For drug development professionals and synthetic chemists, 5-Fluoro-1,2-dimethoxy-3-methylbenzene (CAS: 91407-42-0) serves as a critical fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Handling Protocol for 5-Fluoro-1,2-dimethoxy-3-methylbenzene

For drug development professionals and synthetic chemists, 5-Fluoro-1,2-dimethoxy-3-methylbenzene (CAS: 91407-42-0) serves as a critical fluorinated building block[1]. While its unique electronic properties make it invaluable for designing lipophilic drug candidates, these same properties necessitate rigorous safety and logistical planning. This guide provides a self-validating operational framework, bridging the gap between chemical hazard causality and practical laboratory execution.

Mechanistic Hazard Analysis: The "Why" Behind the Protection

Standard safety protocols often fail because operators do not understand the physical chemistry of the hazard. 5-Fluoro-1,2-dimethoxy-3-methylbenzene is a halogenated aromatic ether.

  • Dermal Permeation Causality: The introduction of the fluorine atom significantly lowers the molecule's surface energy and increases its lipophilicity. If spilled on the skin, it can rapidly partition into the lipid-rich stratum corneum. Standard latex gloves offer negligible resistance to non-polar halogenated solvents and will degrade or permit breakthrough within seconds[2].

  • Inhalation Causality: As a volatile organic compound, the ether linkages and aromatic ring contribute to a vapor pressure that presents a distinct inhalation hazard, capable of causing acute respiratory tract and ocular mucosa irritation[3].

Quantitative PPE Matrix

To mitigate these specific physicochemical risks, the following Personal Protective Equipment (PPE) matrix must be strictly adhered to[2][3].

Protection ZoneRequired PPEQuantitative SpecificationMechanistic Rationale
Hand Protection Double-layered Nitrile or Neoprene Gloves>8 mil thickness, extended cuff.Nitrile provides superior chemical resistance against non-polar, lipophilic halogenated aromatics, preventing transdermal permeation[2].
Eye/Face Protection Indirect-Vented Splash GogglesANSI Z87.1 certified.Indirect venting prevents volatile fluorinated vapors from condensing directly on the ocular mucosa while blocking liquid splashes[3].
Respiratory Chemical Fume Hood (Primary)Face velocity of 80–120 FPM.Captures and exhausts volatile vapors before they enter the operator's breathing zone[3].
Body Protection Flame-Resistant (FR) Lab Coat100% Cotton or Nomex, fully buttoned.Synthetic fibers can melt into the skin upon contact with reactive organic solvents. Cotton/FR materials provide a degradable, non-melting barrier[2].

Operational Workflow: Step-by-Step Methodology

Fluorinated methoxytoluenes are frequently utilized as precursors in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations). These downstream applications require strictly anhydrous and anaerobic conditions. Handling the building block in a closed system not only protects the operator but ensures the chemical integrity of the reagent.

  • Step 1: System Purge and Preparation. Verify the chemical fume hood is operating at the correct face velocity. Clear the workspace of incompatible materials, specifically strong oxidizers and strong acids, which could react with the electron-rich dimethoxyaromatic ring.

  • Step 2: Inert Atmosphere Setup. Utilize a Schlenk line to purge the reaction vessel with dry Argon or Nitrogen. This prevents atmospheric moisture from introducing hydroxyl impurities into your synthetic pathway.

  • Step 3: Volumetric Transfer. Never pour the liquid directly. Utilize a gas-tight glass syringe equipped with a stainless-steel needle to transfer the reagent through a PTFE septum. If the batch presents as a low-melting solid, use a grounded, anti-static spatula for weighing to prevent static spark generation.

  • Step 4: Sealing and Containment. Immediately seal the primary container with Parafilm or a fresh PTFE-lined cap. Return the vessel to a dedicated, ventilated flammable storage cabinet.

Spill Response & Halogenated Waste Disposal Plan

The disposal of 5-Fluoro-1,2-dimethoxy-3-methylbenzene requires strict segregation into Halogenated Organic Waste [4].

Disposal Causality: Mixing halogenated waste with non-halogenated streams is a critical logistical failure. Halogenated solvents require specialized high-temperature incineration to prevent the formation of highly toxic environmental pollutants like dioxins and furans[5]. Even a minor contamination (e.g., >1,000 ppm halogens) reclassifies an entire waste drum as halogenated, exponentially increasing disposal costs (typically 2-3 times higher) and regulatory scrutiny[5][6].

  • Step 1: Spill Containment. In the event of a spill, immediately lower the fume hood sash to maximize exhaust velocity over the spill zone. Do not use water.

  • Step 2: Absorption. Apply an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite) starting from the perimeter of the spill and working inward.

  • Step 3: Collection. Sweep the absorbed material using a non-sparking brush and dustpan. Transfer the material into a leak-proof, high-density polyethylene (HDPE) container[4].

  • Step 4: Labeling and Manifesting. Tag the container explicitly as "Hazardous Waste: Halogenated Organics (Contains Fluorinated Aromatics)". Do not mix this with acetone or ethanol wash streams[5]. Contact your facility's Environmental Health and Safety (EHS) department for immediate pickup.

Safety Workflow Visualization

G A Hazard: 5-Fluoro-1,2-dimethoxy-3-methylbenzene (Lipophilic & Volatile) B Dermal Penetration Risk A->B C Inhalation Risk A->C D PPE: Double Nitrile Gloves (>8 mil thickness) B->D E PPE: Fume Hood & Splash Goggles C->E F Operational Workflow (Closed System / Syringe Transfer) D->F E->F G Waste Segregation (Strictly Halogenated Stream) F->G

Fig 1. Logical safety and operational workflow for handling 5-Fluoro-1,2-dimethoxy-3-methylbenzene.

References

  • Lab Manager. "Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide." Available at:[Link]

  • Syracuse University Environmental Health & Safety Services. "Personal Protective Equipment." Available at: [Link]

  • Washington State University Environmental Health & Safety. "Halogenated Solvents Waste Management." Available at: [Link]

  • UBC Safety & Risk Services. "Organic Solvent Waste Disposal." Available at: [Link]

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." Available at:[Link]

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